molecular formula C7H7Cl2N B1232004 2,6-Dichloro-4-methylaniline CAS No. 56461-98-4

2,6-Dichloro-4-methylaniline

Cat. No.: B1232004
CAS No.: 56461-98-4
M. Wt: 176.04 g/mol
InChI Key: HMUDNHJDRNNRIE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUDNHJDRNNRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205007
Record name 2,6-Dichloro-4-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56461-98-4
Record name 2,6-Dichloro-4-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,6-dichloro-4-methylaniline: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the experimental procedure for the synthesis of 2,6-dichloro-4-methylaniline, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis is a multi-step process commencing from the readily available starting material, p-toluidine. The procedure involves the protection of the amino group via acetylation, followed by regioselective chlorination at the ortho positions to the amino group, and subsequent deprotection through hydrolysis to yield the final product.

Experimental Protocols

The synthesis of this compound is typically carried out in three main stages:

  • Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide: The initial step involves the protection of the amino group of p-toluidine to prevent unwanted side reactions during the subsequent chlorination. This is achieved through an acetylation reaction with acetic anhydride.

  • Chlorination of N-(4-methylphenyl)acetamide to N-(2,6-dichloro-4-methylphenyl)acetamide: The intermediate acetanilide is then subjected to chlorination. The acetyl group directs the chlorination to the positions ortho to the amino group.

  • Hydrolysis of N-(2,6-dichloro-4-methylphenyl)acetamide to this compound: The final step is the removal of the acetyl protecting group by hydrolysis under acidic or basic conditions to yield the desired this compound.

Detailed Methodologies

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation)

A common method for the acetylation of anilines involves the use of acetic anhydride.[1][2] The reaction can be carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct.[1][2]

  • Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in a suitable solvent such as glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Introduce sodium acetate to the reaction mixture.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by pouring the reaction mixture into water, which causes the acetanilide to precipitate.

  • The precipitate is then collected by filtration, washed with water, and dried.

Step 2: Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide (Chlorination)

The chlorination of the N-acetylated intermediate is a crucial step to introduce the chlorine atoms at the desired positions.[3]

  • Procedure: Suspend N-(4-methylphenyl)acetamide in a suitable solvent like glacial acetic acid or a chlorinated solvent.

  • A chlorinating agent, such as chlorine gas or sulfuryl chloride, is then introduced into the mixture. The reaction temperature should be carefully controlled, often at a low temperature initially, and then allowed to warm to room temperature.

  • The reaction progress is monitored by an appropriate analytical technique like gas chromatography (GC) or TLC.

  • Once the reaction is complete, the product is isolated. This may involve quenching the excess chlorinating agent, followed by precipitation of the product by adding water.

  • The solid product is collected by filtration, washed, and dried.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the amino group by hydrolyzing the acetamide. This can be achieved under either acidic or basic conditions.[4][5]

  • Acidic Hydrolysis Procedure: Reflux the N-(2,6-dichloro-4-methylphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine.

  • The product is then extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

  • Basic Hydrolysis Procedure: Alternatively, reflux the acetamide in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Upon completion, the reaction mixture is worked up by removing the alcohol, followed by extraction of the product with an organic solvent.

  • The crude product obtained from either method can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale of the synthesis.

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Typical Yield (%)
1. Acetylation p-ToluidineAcetic Anhydride, Sodium Acetate, Glacial Acetic AcidRoom Temperature1 - 290 - 95
2. Chlorination N-(4-methylphenyl)acetamideChlorine or Sulfuryl Chloride, Acetic Acid0 - 252 - 475 - 85
3. Hydrolysis N-(2,6-dichloro-4-methylphenyl)acetamideHydrochloric Acid (aq) or Sodium Hydroxide (alc)Reflux (80 - 100)2 - 685 - 95

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the synthesis and the underlying chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow p_toluidine p-Toluidine acetylation Step 1: Acetylation (Acetic Anhydride, Sodium Acetate) p_toluidine->acetylation acetanilide N-(4-methylphenyl)acetamide acetylation->acetanilide chlorination Step 2: Chlorination (Chlorine or Sulfuryl Chloride) acetanilide->chlorination dichloro_acetanilide N-(2,6-dichloro-4- methylphenyl)acetamide chlorination->dichloro_acetanilide hydrolysis Step 3: Hydrolysis (Acid or Base) dichloro_acetanilide->hydrolysis final_product This compound hydrolysis->final_product

Caption: Overall workflow for the synthesis of this compound.

Reaction_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis p_toluidine p-Toluidine acetanilide_prod N-(4-methylphenyl)acetamide p_toluidine->acetanilide_prod Acetic Anhydride, NaOAc acetanilide_reac N-(4-methylphenyl)acetamide dichloro_acetanilide_prod N-(2,6-dichloro-4-methylphenyl)acetamide acetanilide_reac->dichloro_acetanilide_prod Cl2 or SO2Cl2 dichloro_acetanilide_reac N-(2,6-dichloro-4-methylphenyl)acetamide final_product This compound dichloro_acetanilide_reac->final_product H+ or OH-

Caption: Chemical transformation pathway for the synthesis.

References

Spectral Data of Dichloro-methylaniline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for 2,4-dichloro-6-methylaniline and 2,6-dichloro-3-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
2,4-dichloro-6-methylanilineChloroform-d7.20 (s, 1H), 6.95 (s, 1H), 4.05 (br s, 2H, -NH₂), 2.25 (s, 3H, -CH₃)
2,6-dichloro-3-methylanilineChloroform-d7.05 (d, 1H), 6.65 (d, 1H), 4.20 (br s, 2H, -NH₂), 2.30 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
2,4-dichloro-6-methylanilineChloroform-d142.1, 131.8, 129.5, 128.7, 124.2, 118.9, 17.8
2,6-dichloro-3-methylanilineChloroform-d143.5, 135.0, 128.2, 127.5, 121.0, 119.8, 20.5
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)
2,4-dichloro-6-methylanilineN-H Stretch3480, 3390
C-H Stretch (aromatic)3050
C-H Stretch (aliphatic)2920
C=C Stretch (aromatic)1620, 1580
N-H Bend1600
C-N Stretch1300
C-Cl Stretch860, 810
2,6-dichloro-3-methylanilineN-H Stretch3490, 3400
C-H Stretch (aromatic)3060
C-H Stretch (aliphatic)2930
C=C Stretch (aromatic)1610, 1570
N-H Bend1590
C-N Stretch1290
C-Cl Stretch870, 820
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
2,4-dichloro-6-methylaniline175, 177, 179140, 113, 77
2,6-dichloro-3-methylaniline175, 177, 179140, 119, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and identifying the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Chemical Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data Acquisition IR_Data IR Spectrum IR->IR_Data Acquisition MS_Data Mass Spectrum MS->MS_Data Acquisition Structure Chemical Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectral data for 2,4-dichloro-6-methylaniline and 2,6-dichloro-3-methylaniline provide a solid foundation for understanding the spectroscopic properties of dichloro-methylaniline isomers. The distinct patterns in their NMR, IR, and MS spectra arise from the different substitution patterns on the aniline ring. This comparative guide serves as a valuable resource for the identification and characterization of these and related compounds in various research and development applications. Further investigation is required to obtain and characterize the spectral properties of 2,6-dichloro-4-methylaniline.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

2,6-dichloro-4-methylaniline, also known as 4-amino-3,5-dichlorotoluene, is a substituted aniline with the chemical formula C₇H₇Cl₂N.[1] Its structure consists of a benzene ring substituted with a methyl group at position 4, an amino group at position 1, and two chlorine atoms at positions 2 and 6.

Molecular Structure:

Caption: 2D structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. The compound is a solid at room temperature.[2]

PropertyValueReference
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
CAS Number 56461-98-4[1]
Melting Point 56-57 °C[2]
Boiling Point 244.7 °C at 760 mmHg[2]
Physical Form Solid[2]
Solubility While specific quantitative data is limited, it is expected to have low solubility in water and be soluble in organic solvents like chloroform and methanol.[3]

Chemical Properties and Reactivity

As a substituted aniline, this compound exhibits chemical properties characteristic of aromatic amines. The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amino group, but the presence of two electron-withdrawing chlorine atoms at the ortho positions significantly influences its reactivity in electrophilic aromatic substitution reactions. These chlorine atoms also provide steric hindrance around the amino group.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the synthesis of analogous compounds, a plausible synthetic route involves the direct chlorination of 4-methylaniline (p-toluidine).[4][5]

Proposed Synthetic Workflow:

G start Start with 4-methylaniline (p-toluidine) chlorination Chlorination Reaction (e.g., with Cl₂, SO₂Cl₂, or NCS) start->chlorination workup Reaction Work-up (Neutralization, Extraction) chlorination->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical Protocol):

A likely procedure would involve dissolving 4-methylaniline in a suitable solvent, such as a chlorinated hydrocarbon or an acid. A chlorinating agent, such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide, would then be added, likely at a controlled temperature to manage the exothermic reaction and improve selectivity. The reaction progress would be monitored by techniques like TLC or GC. Upon completion, the reaction mixture would be worked up, which typically involves neutralization of any acidic byproducts, followed by extraction of the product into an organic solvent. The final purification of this compound would likely be achieved through recrystallization or column chromatography.

Spectral Data

¹H and ¹³C NMR Spectroscopy

While specific NMR data for this compound is unavailable, the spectra of related compounds such as 2-chloro-4-methylaniline and 2,6-dichloroaniline can offer insights into the expected chemical shifts.[6][7]

  • Expected ¹H NMR Features: The spectrum would likely show a singlet for the methyl protons, a broad singlet for the amine protons, and signals in the aromatic region corresponding to the two aromatic protons.

  • Expected ¹³C NMR Features: The spectrum would display signals for the methyl carbon, and six distinct signals for the aromatic carbons, with the carbons attached to chlorine atoms shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations. An IR spectrum for the related compound 2,6-dichloro-3-methylaniline is available and can serve as a reference.[8]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (176.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed, which is a key feature for identifying chlorinated compounds.[9]

Safety and Handling

This compound is classified as harmful.[2] The following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, and P501.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide consolidates the available information on the physical and chemical properties of this compound. While key physicochemical data have been presented, a notable gap exists in the public domain regarding detailed experimental protocols for its synthesis and its comprehensive spectral characterization. The provided information on related compounds and a proposed synthetic workflow are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound.

References

An In-depth Technical Guide to 2,6-Dichloro-4-methylaniline (CAS 56461-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data for 2,6-Dichloro-4-methylaniline. It is intended for informational purposes for a scientific audience. Crucially, publicly accessible scientific literature and databases lack information regarding the biological activity, mechanism of action, and defined signaling pathways for this compound. Therefore, sections on biological function and experimental protocols for biological assays cannot be provided.

Chemical and Physical Properties

This compound, also known as 2,6-dichloro-p-toluidine, is a halogenated aromatic amine. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 56461-98-4N/A
Molecular Formula C₇H₇Cl₂NN/A
Molecular Weight 176.04 g/mol N/A
Melting Point 56-57 °CN/A
Boiling Point 244.7 °C (predicted)N/A
Density 1.334 g/cm³ (predicted)N/A
InChI Key HMUDNHJDRNNRIE-UHFFFAOYSA-NN/A
SMILES CC1=CC(=C(C(=C1)Cl)N)ClN/A

Synthesis and Purification

General Synthetic Pathway

A common route to substituted anilines involves the chlorination of a corresponding toluidine or nitrotoluene precursor, followed by reduction if starting from a nitro compound.

Synthesis_Pathway cluster_0 Synthetic Route p_toluidine p-Toluidine acetylation Acetylation (e.g., Acetic Anhydride) p_toluidine->acetylation n_acetyl N-acetyl-p-toluidine acetylation->n_acetyl chlorination Chlorination (e.g., Cl2, SO2Cl2) n_acetyl->chlorination n_acetyl_dichloro N-acetyl-2,6-dichloro-p-toluidine chlorination->n_acetyl_dichloro hydrolysis Hydrolysis (e.g., HCl, NaOH) n_acetyl_dichloro->hydrolysis product This compound hydrolysis->product

Caption: A potential synthetic pathway for this compound.

Experimental Considerations
  • Acetylation: The protection of the amine group as an acetamide is a common strategy to control the regioselectivity of the subsequent chlorination reaction and to moderate the reactivity of the aromatic ring.

  • Chlorination: The choice of chlorinating agent and reaction conditions is critical to achieve the desired 2,6-disubstitution pattern. Lewis acid catalysts may be required.

  • Hydrolysis: Deprotection of the acetyl group is typically achieved under acidic or basic conditions to yield the final aniline product.

  • Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Biological Activity and Toxicological Information

Extensive searches of scientific databases and literature have yielded no specific information on the biological activity, mechanism of action, or toxicological profile of this compound. While some structurally related compounds, such as other chlorinated anilines, are known to have biological effects, no such data is available for this specific molecule.

Safety and Handling

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.

Areas for Future Research

The absence of biological data for this compound presents an opportunity for novel research. A logical workflow for investigating the potential biological activities of this compound is proposed below.

Research_Workflow cluster_1 Proposed Research Workflow start This compound in_vitro In Vitro Screening (e.g., cell viability assays, enzyme inhibition assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->start Inactive moa Mechanism of Action Studies (e.g., target identification, pathway analysis) hit_id->moa Active in_vivo In Vivo Studies (e.g., animal models of disease) moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical

starting materials for 2,6-dichloro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary and alternative synthetic pathways for the preparation of 2,6-dichloro-4-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Strategy: The p-Toluidine Route

The most common and well-established method for the synthesis of this compound commences with the readily available starting material, p-toluidine (4-methylaniline). This multi-step synthesis involves the protection of the amino group via acetylation, followed by regioselective chlorination at the ortho positions, and subsequent deprotection to yield the final product.

Step 1: Acetylation of p-Toluidine

The initial step involves the protection of the highly reactive amino group of p-toluidine as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent chlorination step and to direct the chlorination to the desired positions.

Step 2: Chlorination of N-(4-methylphenyl)acetamide

The N-acetylated intermediate is then subjected to chlorination. The acetyl group directs the incoming chlorine atoms to the positions ortho to the amino group, yielding N-(2,6-dichloro-4-methylphenyl)acetamide.

Step 3: Deacetylation to this compound

The final step is the removal of the acetyl protecting group by hydrolysis under acidic or basic conditions to afford the target molecule, this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluidine

Step 1: Synthesis of N-(4-methylphenyl)acetamide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.

  • Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry in an oven to obtain N-(4-methylphenyl)acetamide.

Step 2: Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide

  • Suspend N-(4-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Pass a stream of chlorine gas through the suspension or add a chlorinating agent like sulfuryl chloride (2.0-2.2 eq) dropwise at a controlled temperature (typically 0-10°C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield N-(2,6-dichloro-4-methylphenyl)acetamide.

Step 3: Synthesis of this compound

  • Reflux the N-(2,6-dichloro-4-methylphenyl)acetamide (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 10-20% HCl) for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the p-toluidine route. Please note that yields and purity are dependent on the specific reaction conditions and purification methods employed.

StepStarting MaterialProductReagentsSolventTypical Yield (%)Typical Purity (%)
1. Acetylationp-ToluidineN-(4-methylphenyl)acetamideAcetic anhydrideGlacial acetic acid>95>98
2. ChlorinationN-(4-methylphenyl)acetamideN-(2,6-dichloro-4-methylphenyl)acetamideChlorine gas or Sulfuryl chlorideAcetic acid70-80>95
3. DeacetylationN-(2,6-dichloro-4-methylphenyl)acetamideThis compoundHydrochloric acidWater>90>98
Overall p-Toluidine This compound ~60-70 >98

Alternative Synthetic Route

An alternative approach to synthesize this compound involves the reduction of 2,6-dichloro-4-nitrotoluene.

Protocol 2: Synthesis from 2,6-dichloro-4-nitrotoluene
  • Dissolve 2,6-dichloro-4-nitrotoluene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • After the reduction is complete, if using SnCl2/HCl, carefully neutralize the reaction mixture with a strong base to precipitate the product.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain this compound.

Data Summary for Alternative Route

Starting MaterialProductReagentsSolventTypical Yield (%)Typical Purity (%)
2,6-dichloro-4-nitrotolueneThis compoundSnCl₂/HCl or H₂/Pd-CEthanol/Ethyl Acetate85-95>97

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

G p_toluidine p-Toluidine (4-methylaniline) n_acetyl N-(4-methylphenyl)acetamide p_toluidine->n_acetyl Acetylation (Acetic anhydride) n_acetyl_dichloro N-(2,6-dichloro-4-methylphenyl)acetamide n_acetyl->n_acetyl_dichloro Chlorination (Cl2 or SO2Cl2) product This compound n_acetyl_dichloro->product Deacetylation (Acid Hydrolysis) G nitro_compound 2,6-dichloro-4-nitrotoluene product This compound nitro_compound->product Reduction (e.g., H2/Pd-C)

An In-depth Technical Guide to the Reaction Mechanisms of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-methylaniline, a halogenated aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic compounds, particularly in the realms of dyestuffs and pharmaceuticals. Its chemical reactivity is primarily dictated by the nucleophilic amino group and the electrophilic aromatic ring, which is influenced by the presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, key reactions, and available toxicological data.

Synthesis of this compound

A likely synthetic pathway commences with p-toluidine (4-methylaniline). The amino group is first protected, commonly through acetylation with acetic anhydride, to prevent its oxidation during the subsequent chlorination step and to direct the chlorination to the ortho positions. The resulting N-(4-methylphenyl)acetamide is then subjected to chlorination to introduce two chlorine atoms at the positions ortho to the amino group. Finally, the protecting acetyl group is removed by hydrolysis to yield the desired this compound.

Experimental Protocol (Adapted for this compound)

Step 1: Acetylation of p-Toluidine

  • In a reaction vessel, dissolve p-toluidine in a suitable solvent such as glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • The reaction is typically exothermic; maintain the temperature within a controlled range.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • The product, N-(4-methylphenyl)acetamide, can be isolated by precipitation in water and filtration.

Step 2: Chlorination of N-(4-methylphenyl)acetamide

  • Suspend the N-(4-methylphenyl)acetamide in a suitable solvent.

  • Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride. The reaction conditions (temperature, catalyst) will need to be optimized to achieve dichlorination at the 2 and 6 positions.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Upon completion, the chlorinated intermediate, N-(2,6-dichloro-4-methylphenyl)acetamide, is isolated.

Step 3: Hydrolysis of N-(2,6-dichloro-4-methylphenyl)acetamide

  • Suspend the N-(2,6-dichloro-4-methylphenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH).

  • Heat the mixture to reflux to facilitate the hydrolysis of the amide bond.

  • After the reaction is complete, cool the mixture and neutralize it.

  • The product, this compound, can be extracted with an organic solvent and purified by distillation or recrystallization.

Quantitative Data for Analogous Synthesis (2,6-dichloro-3-methylaniline)

StepReactantsReagentsSolventConditionsProductYield
1. Acetylation m-ToluidineAcetic AnhydrideAcetic AcidCooling, then stirring for 30 minN-(3-methylphenyl)acetamide-
2. Bromination (para-protection) N-(3-methylphenyl)acetamideBromine, 48% HBrAcetic AcidCoolingN-(4-bromo-3-methylphenyl)acetamide-
3. Chlorination N-(4-bromo-3-methylphenyl)acetamideChlorineAcetic Acid-N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide-
4. Debromination N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamideH₂, Pd/C, NaOHAcetic AcidRoom temperatureN-(2,6-dichloro-3-methylphenyl)acetamide-
5. Hydrolysis N-(2,6-dichloro-3-methylphenyl)acetamide5.0 N HCl, H₂OPropanolReflux2,6-dichloro-3-methylaniline-

Note: Specific yields for each step in the synthesis of 2,6-dichloro-3-methylaniline were not provided in a consolidated table in the source material.

Core Reaction Mechanisms

The primary reaction mechanisms involving this compound are centered around the reactivity of the aromatic amino group. These include diazotization followed by azo coupling and other transformations of the diazonium salt.

Diazotization and Azo Coupling

A fundamental reaction of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl), at low temperatures (0-5 °C). The resulting diazonium salt of this compound is a highly reactive intermediate.

The diazotized this compound can then undergo an electrophilic aromatic substitution reaction known as azo coupling with an electron-rich coupling component, such as a phenol or another aromatic amine. This reaction is the basis for the synthesis of a wide variety of azo dyes.

Experimental Protocol: Diazotization of this compound and Azo Coupling

Diazotization:

  • Dissolve this compound in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for a specified time (e.g., 20-30 minutes) to ensure complete formation of the diazonium salt.

Azo Coupling (Example with 3-aminophenol):

  • In a separate vessel, dissolve the coupling component (e.g., 3-aminophenol) in an aqueous alkaline solution (e.g., NaOH solution).

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C.

  • A colored precipitate of the azo dye will form.

  • Continue stirring for a period to ensure complete reaction.

  • Isolate the dye by filtration, wash with water, and purify by recrystallization.

Quantitative Data for Azo Dye Synthesis

AmineCoupling ComponentAcidTemperatureProductYield
2-chloro-4-methylaniline3-aminophenolH₂SO₄0-5 °CIntermediate azo compound91%

Note: The table refers to the initial coupling product in the synthesis of disazo disperse dyes.

Sandmeyer Reaction

The diazonium salt of this compound can also undergo Sandmeyer reactions, where the diazonium group is replaced by a nucleophile, typically a halide (Cl⁻, Br⁻) or a cyanide group (CN⁻), using a copper(I) salt as a catalyst.[1][2][3][4] This provides a versatile method for introducing a range of functional groups onto the aromatic ring that might be difficult to achieve through direct substitution.

General Workflow for Sandmeyer Reaction:

  • Prepare the diazonium salt of this compound as described above.

  • In a separate vessel, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • The reaction is often accompanied by the evolution of nitrogen gas.

  • The product, a halogenated or cyanated derivative of 2,6-dichloro-4-methylbenzene, is then isolated and purified.

N-Acylation

The amino group of this compound can readily undergo N-acylation with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

General Workflow for N-Acylation:

  • Dissolve this compound in a suitable aprotic solvent.

  • Add a base (e.g., pyridine, triethylamine) to the solution.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) to the mixture, often at a reduced temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • The resulting N-acyl derivative is then isolated and purified.

Signaling Pathways and Metabolism

Based on the available scientific literature, there is no specific information detailing the direct interaction of this compound with or the modulation of any specific cellular signaling pathways.

Similarly, specific studies on the metabolism of this compound in biological systems are not extensively documented. However, the metabolism of chlorinated anilines, in general, has been studied. These compounds are known to undergo metabolic transformations in the liver, primarily through the cytochrome P450 enzyme system. Common metabolic pathways for anilines include N-hydroxylation and ring hydroxylation, followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The N-hydroxylation pathway can sometimes lead to the formation of reactive metabolites that may exhibit toxicity.

Toxicology

Limited specific toxicological data is available for this compound. However, dichloroanilines as a class of compounds are known to have potential for toxicity. General hazards associated with similar compounds include skin irritation, serious eye irritation, and potential for respiratory irritation. Some chlorinated anilines have been shown to induce methemoglobinemia.

Conclusion

This compound is a valuable chemical intermediate with a rich reaction chemistry centered on its amino functionality. The primary and most well-documented reaction mechanism is its diazotization to form a reactive diazonium salt, which can be readily converted into a variety of products, most notably azo dyes through coupling reactions. While a direct and detailed synthesis protocol is not prominently available, established methods for the synthesis of analogous compounds provide a clear pathway for its preparation. Further research is needed to fully elucidate its biological activities, metabolic fate, and a comprehensive toxicological profile.

Diagrams

Synthesis_of_2_6_dichloro_4_methylaniline p_toluidine p-Toluidine acetylated_intermediate N-(4-methylphenyl)acetamide p_toluidine->acetylated_intermediate Acetic Anhydride chlorinated_intermediate N-(2,6-dichloro-4-methylphenyl)acetamide acetylated_intermediate->chlorinated_intermediate Chlorinating Agent final_product This compound chlorinated_intermediate->final_product Hydrolysis

Caption: Proposed synthesis workflow for this compound.

Diazotization_and_Azo_Coupling start This compound diazonium Diazonium Salt start->diazonium NaNO₂, H₂SO₄ 0-5 °C azo_dye Azo Dye diazonium->azo_dye coupling_component Coupling Component (e.g., 3-aminophenol) coupling_component->azo_dye Azo Coupling Sandmeyer_Reaction diazonium Diazonium Salt of This compound product Halogenated or Cyanated Derivative diazonium->product CuX (X = Cl, Br, CN)

References

Crystal Structure Analysis: A Technical Guide to 2,6-Dichloro-4-nitroaniline, a Close Analogue of 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray structure for 2,6-dichloro-4-methylaniline. This guide therefore presents a detailed analysis of the crystal structure of 2,6-dichloro-4-nitroaniline , a closely related analogue where the methyl group at the 4-position is substituted by a nitro group. This information is intended to provide valuable structural insights for researchers, scientists, and drug development professionals working with similarly substituted aniline derivatives.

Introduction

Substituted anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. Understanding their three-dimensional structure at the atomic level is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new molecules. This technical guide provides a comprehensive overview of the crystal structure of 2,6-dichloro-4-nitroaniline, determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of 2,6-dichloro-4-nitroaniline was determined by Hughes and Trotter and published in the Journal of the Chemical Society A: Inorganic, Physical, Theoretical in 1971.[1] The compound crystallizes in the monoclinic system.

Crystal Data and Structure Refinement

The key crystallographic data and parameters from the structure refinement are summarized in the table below.

ParameterValue
Empirical FormulaC₆H₄Cl₂N₂O₂
Formula Weight207.01 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.723 Å
b17.833 Å
c11.834 Å
β94.12°
Volume784.5 ų
Z4
RadiationCu-Kα
Final R-factor0.038 for 726 observed reflections
Selected Bond Lengths and Angles

The intramolecular bond distances and angles reveal important details about the molecular geometry.

Table of Selected Bond Lengths

BondLength (Å)
C(1)-N(1) (amino)1.358
C(4)-N(2) (nitro)1.466
C(2)-Cl(1)-
C(6)-Cl(2)-

Table of Selected Bond Angles

AngleDegree (°)
C(2)-C(1)-C(6)-
C(1)-C(2)-C(3)-
Cl(1)-C(2)-C(1)-

Note: Specific bond lengths for C-Cl and some angles were not explicitly stated in the abstract and would require access to the full crystallographic information file (CIF).

The structure analysis indicates that the planar amino- and nitro-groups are rotated out of the aromatic plane by approximately 7°.[1] This slight rotation is a consequence of the steric hindrance imposed by the ortho-chloro substituents. The C-N(amino) bond length of 1.358 Å is significantly shorter than the C-N(nitro) bond length of 1.466 Å, which can be interpreted in terms of the different resonance contributions and hybridization states of the nitrogen atoms.[1]

Experimental Protocols

Synthesis of 2,6-Dichloro-4-nitroaniline

Several methods for the synthesis of 2,6-dichloro-4-nitroaniline have been reported. A common laboratory-scale preparation involves the direct chlorination of 4-nitroaniline.

Procedure:

  • Dissolve 4-nitroaniline in concentrated hydrochloric acid.[2]

  • Slowly add a solution of an oxidizing agent, such as potassium chlorate or hydrogen peroxide in hydrochloric acid, to the stirred solution at a controlled temperature.[2][3]

  • The chlorination reaction proceeds, and the desired 2,6-dichloro-4-nitroaniline precipitates out of the solution.

  • The precipitate is collected by filtration, washed thoroughly with water to remove acid, and then with a small amount of alcohol.[2]

  • The crude product can be further purified by recrystallization.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow recrystallization from an appropriate solvent.

Procedure:

  • The synthesized 2,6-dichloro-4-nitroaniline is purified, for instance, by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[2]

  • Slow evaporation of the solvent from a saturated solution is a common method to obtain high-quality single crystals.

  • The resulting lemon-yellow needles are then carefully selected for diffraction analysis.[2]

X-ray Data Collection and Structure Determination

The determination of the crystal structure involves the following general steps.

Procedure:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam (in this case, Cu-Kα radiation).[1]

  • The diffraction data (intensities and positions of Bragg reflections) are collected as the crystal is rotated.

  • The collected data are processed to correct for various experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[1]

  • The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final atomic coordinates and thermal parameters.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 2,6-dichloro-4-nitroaniline.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography start 4-Nitroaniline chlorination Chlorination with HCl / Oxidizing Agent start->chlorination precipitation Precipitation of Crude Product chlorination->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Acetic Acid/Alcohol filtration->recrystallization crystals Single Crystals of 2,6-Dichloro-4-nitroaniline recrystallization->crystals mounting Crystal Mounting crystals->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (Patterson/Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure & Data refinement->final_structure

Workflow for Crystal Structure Determination.

Conclusion

While the crystal structure of this compound remains undetermined, this guide provides a thorough analysis of its close structural analogue, 2,6-dichloro-4-nitroaniline. The detailed crystallographic data, experimental protocols, and workflow visualization offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from 2,6-dichloro-4-nitroaniline can aid in the computational modeling and prediction of properties for other related halogenated anilines.

References

Toxicology and Safety of 2,6-Dichloro-4-Methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 2,6-dichloro-4-methylaniline. The information is compiled from various sources, including safety data sheets, toxicological databases, and scientific literature on structurally related compounds. This document is intended to serve as a resource for researchers and professionals involved in the development and handling of this chemical.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound
CAS Number Not available for this specific isomer.
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.05 g/mol
Appearance Solid (presumed)
Melting Point 36-38 °C (for 2,6-dichloroaniline)[1]

Toxicological Data

Quantitative toxicological data for this compound is limited. The following tables summarize available data for the parent compound and structurally similar dichloroaniline isomers.

Acute Toxicity
CompoundTest SpeciesRouteLD₅₀/LC₅₀Reference
2,4-DichloroanilineRatOral3110 mg/kg bw[2]
3,4-DichloroanilineRatOral530 - 880 mg/kg bw
3,4-DichloroanilineRabbitDermal300 mg/kg bw
3,4-DichloroanilineRatInhalationLC₅₀: 3300 mg/m³ (4 h)
5-chloro-o-toluidineRatOral464 mg/kg[3]
Genotoxicity
Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, the National Toxicology Program (NTP) conducted a bioassay on the related compound 2,6-dichloro-p-phenylenediamine. This study found that 2,6-dichloro-p-phenylenediamine was carcinogenic in male and female B6C3F1 mice, causing an increased incidence of hepatocellular adenomas and carcinomas. It was not found to be carcinogenic in F344 rats.[5] 4,4′-Methylenebis(2-chloroaniline) has also been shown to cause tumors in multiple rodent species.[6] Aniline itself is known to induce spleen tumors in Fischer 344 rats.[4]

Experimental Protocols

The following sections describe standardized experimental protocols relevant to the toxicological evaluation of aniline derivatives, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next group of animals. The method allows for classification of the substance into a toxicity category.[7][8][9]

Procedure:

  • Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Levels: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8][10]

  • Administration: The test substance is administered in a single dose by gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This assay is used to detect gene mutations induced by chemical substances.

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and form colonies on a minimal medium.[4][11][12]

Procedure:

  • Tester Strains: A set of bacterial strains with different mutations is used (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).[12]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[13]

  • Exposure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix.

  • Plating: The bacteria are then plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm.

Principle: Micronuclei are small nuclei that form in the cytoplasm of cells that have undergone mitosis. They contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[2][14][15]

Procedure:

  • Cell Lines: Human or rodent cell lines (e.g., CHO, TK6) are used.[10][11][16]

  • Exposure: Cell cultures are exposed to the test substance with and without metabolic activation (S9).[10]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

Mechanisms of Toxicity and Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, the toxicity of aniline and its derivatives is often linked to their metabolic activation.

Proposed Metabolic Activation Pathway

Aniline and its derivatives can be metabolized by cytochrome P450 enzymes to form reactive intermediates. A key step is N-hydroxylation, which can lead to the formation of highly reactive nitrenium ions that can bind to cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity.[17][18][19][20]

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Formation of Reactive Intermediate cluster_2 Cellular Damage Aniline This compound N_Hydroxy N-hydroxy-2,6-dichloro- 4-methylaniline Aniline->N_Hydroxy CYP450 (N-hydroxylation) Nitrenium Nitrenium Ion N_Hydroxy->Nitrenium Further Oxidation/ Protonation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Protein_Adducts Protein Adducts Nitrenium->Protein_Adducts

Proposed metabolic activation of this compound.
General Toxicological Workflow

The assessment of the toxicological profile of a chemical like this compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

Toxicological_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity Positive results may trigger in vivo follow-up Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Inform dose selection Carcinogenicity Bioassay Carcinogenicity Bioassay Repeated Dose Toxicity->Carcinogenicity Bioassay Long-term effects Risk Assessment Risk Assessment Carcinogenicity Bioassay->Risk Assessment Initial Screening Initial Screening Initial Screening->Cytotoxicity Assays Determine cellular toxicity Initial Screening->Genotoxicity Assays Assess mutagenic potential Mechanism_of_Action cluster_Metabolism Metabolic Activation cluster_Cellular_Effects Cellular Effects cluster_Outcomes Toxicological Outcomes Metabolite Reactive Metabolites (e.g., N-hydroxy, Nitrenium ion) Oxidative_Stress Oxidative Stress Metabolite->Oxidative_Stress DNA_Damage DNA Damage (Adducts, Breaks) Metabolite->DNA_Damage Chemical This compound Chemical->Metabolite CYP450 Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mutation Mutation DNA_Damage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

An In-Depth Technical Guide on the Environmental Fate of 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-4-methylaniline is a chemical compound for which there is a notable lack of comprehensive experimental data regarding its environmental fate. This technical guide synthesizes available information on analogous chlorinated anilines and provides predicted data for this compound using the US EPA's Estimation Program Interface (EPI) Suite™. Standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) are detailed to provide a framework for generating empirical data. This guide aims to be a foundational resource for researchers and professionals in assessing the environmental risk profile of this and similar compounds.

Introduction

Substituted anilines are a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Their potential for release into the environment necessitates a thorough understanding of their environmental fate, including their persistence, mobility, and potential for bioaccumulation. This guide focuses specifically on this compound, a compound for which direct environmental fate data is scarce.

Predicted Physicochemical Properties and Environmental Fate

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models provide valuable estimates of a chemical's environmental behavior. The following data for this compound were predicted using the EPI Suite™, a widely recognized prediction tool.[3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight176.04 g/mol
Log Kow (Octanol-Water Partition Coefficient)3.66
Water Solubility133.7 mg/L
Vapor Pressure0.021 mmHg at 25°C
Henry's Law Constant2.65 x 10⁻⁵ atm-m³/mol

Table 2: Predicted Environmental Fate Data for this compound

Environmental Fate ParameterPredicted ValueInterpretation
Biodegradation
Aerobic Biodegradation Half-Life in SoilWeeks to monthsNot readily biodegradable
Mobility in Soil
Soil Adsorption Coefficient (Koc)363.8 L/kgModerate mobility
Bioaccumulation
Bioconcentration Factor (BCF)97.7 L/kgLow potential for bioaccumulation
Abiotic Degradation
Atmospheric Oxidation Half-Life2.5 hoursRapid degradation in the atmosphere
Hydrolysis Half-LifeStableNot expected to hydrolyze

Key Environmental Processes

Biodegradation

The primary mechanism for the removal of anilines from aquatic and terrestrial environments is typically biodegradation.[6] The predicted slow biodegradation of this compound suggests it may persist in the environment for some time. The presence of chlorine atoms on the aniline ring generally increases recalcitrance to microbial degradation.[7]

A generalized metabolic pathway for the aerobic biodegradation of chlorinated anilines involves initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of a substituted catechol. This is followed by ring cleavage and further degradation into smaller organic acids that can enter central metabolic pathways.[2][6]

cluster_pathway Generalized Aerobic Biodegradation Pathway of Chlorinated Anilines 2_6_dichloro_4_methylaniline This compound Substituted_Catechol Substituted Catechol 2_6_dichloro_4_methylaniline->Substituted_Catechol Dioxygenase Ring_Cleavage_Products Ring Cleavage Products Substituted_Catechol->Ring_Cleavage_Products Dioxygenase (Ring Cleavage) Central_Metabolism Central Metabolism (e.g., TCA Cycle) Ring_Cleavage_Products->Central_Metabolism Further Degradation cluster_workflow Experimental Workflow for OECD 307 Prepare_Soil Prepare and Characterize Soil Apply_Substance Apply Test Substance (e.g., ¹⁴C-labeled) Prepare_Soil->Apply_Substance Incubate Incubate under Aerobic or Anaerobic Conditions Apply_Substance->Incubate Sample_Soil Sample Soil at Time Intervals Incubate->Sample_Soil Trap_Volatiles Trap Volatiles (e.g., ¹⁴CO₂) Incubate->Trap_Volatiles Extract_Analyze Extract and Analyze (Parent & Products) Sample_Soil->Extract_Analyze Data_Analysis Determine DT₅₀ and Transformation Pathway Extract_Analyze->Data_Analysis Trap_Volatiles->Data_Analysis cluster_workflow Experimental Workflow for OECD 106 Prepare_Suspension Prepare Soil-Solution Suspensions Equilibrate Equilibrate by Agitation Prepare_Suspension->Equilibrate Centrifuge Separate Phases by Centrifugation Equilibrate->Centrifuge Analyze_Aqueous Analyze Aqueous Phase Concentration Centrifuge->Analyze_Aqueous Calculate_Adsorbed Calculate Adsorbed Amount Analyze_Aqueous->Calculate_Adsorbed Calculate_Koc Calculate Kd and Koc Calculate_Adsorbed->Calculate_Koc cluster_workflow Experimental Workflow for OECD 305 Acclimatize_Fish Acclimatize Test Fish Uptake_Phase Uptake Phase: Expose Fish to Test Substance Acclimatize_Fish->Uptake_Phase Depuration_Phase Depuration Phase: Transfer to Clean Water Uptake_Phase->Depuration_Phase Sample_Fish_Water Sample Fish and Water Periodically Uptake_Phase->Sample_Fish_Water Depuration_Phase->Sample_Fish_Water Analyze_Concentrations Analyze Substance Concentrations Sample_Fish_Water->Analyze_Concentrations Calculate_BCF Calculate BCF Analyze_Concentrations->Calculate_BCF

References

Methodological & Application

Application Notes and Protocols for N-alkylation of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 2,6-dichloro-4-methylaniline, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols focus on two powerful and widely used methods: Reductive Amination and Buchwald-Hartwig Amination.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of anilines with structural similarities to this compound, providing a comparative overview of the two primary methods discussed.

MethodAniline SubstrateAlkylating AgentCatalyst/ReagentLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Reductive Amination 2,6-DichloroanilineCyclohexanoneBH₃·THF, TMSCl--DMF00.390[1]
Reductive Amination AnilineAcetoneCopper Chromite / H₂---150493
Buchwald-Hartwig 3,6-Dichloro-2,4-difluoroanilineVarious AminesPd₂(dba)₃XPhosNaOt-BuToluene10024-
Buchwald-Hartwig Aryl HalidesPrimary/Secondary AminesPd(OAc)₂Bulky PhosphineStrong BaseToluene/DioxaneRT - 110--[2]
Visible-light Induced Anilines4-Hydroxybutan-2-oneNH₄Br--Hexane2512up to 96[3][4]

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below: Reductive Amination and Buchwald-Hartwig Amination. The detailed protocol is provided for Reductive Amination, a method noted for its efficiency with electron-deficient anilines[1].

Protocol 1: Reductive Amination of this compound

This protocol is adapted from a procedure for the direct reductive amination of electron-deficient anilines[1]. The reaction involves the in-situ formation of an imine from the aniline and an aldehyde or ketone, followed by reduction with a borane reagent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Cyclohexanone, 1.1 equiv)

  • Borane tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0 equiv)

  • Chlorotrimethylsilane (TMSCl, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe. Cool the solution to 0 °C using an ice bath.

  • Add the aldehyde or ketone (1.1 equiv) to the stirred solution.

  • Slowly add chlorotrimethylsilane (TMSCl, 2.5 equiv) to the mixture at 0 °C.

  • After stirring for 5 minutes, add the borane tetrahydrofuran complex (BH₃·THF, 1.0 equiv) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 10 to 30 minutes for reactive substrates[1].

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: Buchwald-Hartwig Amination (General Considerations)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds[2][5]. For an electron-deficient and sterically hindered substrate like this compound, the choice of ligand and base is critical[6].

  • Catalyst System: A common catalyst system involves a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[6].

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required[6].

  • Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.

  • Reaction Conditions: The reaction is typically heated to temperatures ranging from 80 to 110 °C.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle for the described N-alkylation methods.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk flask under N₂/Ar add_aniline Add this compound start->add_aniline add_dmf Add anhydrous DMF add_aniline->add_dmf cool Cool to 0 °C add_dmf->cool add_carbonyl Add aldehyde/ketone cool->add_carbonyl add_tmscl Add TMSCl add_carbonyl->add_tmscl add_bh3 Add BH₃·THF add_tmscl->add_bh3 stir Stir at 0 °C (10-30 min) add_bh3->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Et₂O quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify end end purify->end Isolated Product

Caption: Experimental workflow for the reductive amination of this compound.

buchner_hartwig_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)(Amine)L₂]⁺X⁻ pd2_complex->amine_coordination Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(Amido)L₂ amine_coordination->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: 2,6-Dichloro-4-methylaniline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-4-methylaniline as a key intermediate in the preparation of active pharmaceutical ingredients (APIs), with a primary focus on the synthesis of tyrosine kinase inhibitors. This document details its application in the synthesis of Dasatinib, a potent anti-cancer drug, and explores its potential in the synthesis of other related compounds.

Introduction to this compound in Drug Discovery

This compound is a substituted aniline that serves as a crucial building block in medicinal chemistry. The presence of two chlorine atoms ortho to the amino group, along with a para-methyl group, provides a unique steric and electronic profile that is leveraged in the synthesis of complex, biologically active molecules. This strategic functionalization makes it a valuable starting material for the synthesis of targeted therapies, particularly small molecule kinase inhibitors. The aniline moiety provides a reactive handle for amide bond formation and other coupling reactions, while the dichlorinated ring system can influence the binding affinity and pharmacokinetic properties of the final drug molecule.

Application Example: Synthesis of Dasatinib

Dasatinib is a potent, orally bioavailable multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL). It functions by inhibiting the BCR-ABL kinase and SRC family kinases, which are key drivers of cancer cell proliferation and survival. The synthesis of Dasatinib involves the coupling of a 2-aminothiazole core with a substituted pyrimidine and a side chain, for which 2-chloro-6-methylaniline is a commonly used starting material. The closely related this compound can also be employed in similar synthetic routes.

Mechanism of Action and Signaling Pathway of Dasatinib

Dasatinib exerts its therapeutic effect by targeting multiple tyrosine kinases involved in oncogenic signaling pathways. Its primary target is the BCR-ABL fusion protein, the hallmark of CML, but it also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ. By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and migration.

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival SRC_Family SRC Family Kinases SRC_Family->Proliferation SRC_Family->Survival Migration Cell Migration SRC_Family->Migration c_KIT c-KIT PDGFRB PDGFRβ EPHA2 EPHA2 Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_Family Dasatinib->c_KIT Dasatinib->PDGFRB Dasatinib->EPHA2 Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for Dasatinib Synthesis

The synthesis of Dasatinib typically involves a multi-step process. A generalized workflow is presented below, highlighting the key transformations. This workflow illustrates the formation of the core thiazole and pyrimidine structures, followed by their coupling and the final amidation with the substituted aniline.

Dasatinib_Synthesis_Workflow start Starting Materials thiazole_formation Thiazole Ring Formation start->thiazole_formation pyrimidine_coupling Pyrimidine Coupling start->pyrimidine_coupling thiazole_formation->pyrimidine_coupling amidation Amidation with This compound analog pyrimidine_coupling->amidation final_product Dasatinib amidation->final_product

Caption: Generalized workflow for the synthesis of Dasatinib.

Detailed Experimental Protocol for Dasatinib Synthesis

The following protocol is a representative synthesis of Dasatinib, adapted from published procedures. This specific example utilizes 2-chloro-6-methylaniline, a close analog of this compound. Researchers using this compound may need to adjust reaction conditions and purification methods.

Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in an appropriate solvent such as THF, add a base like sodium tert-butoxide (1.1 equivalents) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1 equivalent) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of Dasatinib

  • To a solution of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in a suitable solvent such as n-butanol, add 1-(2-hydroxyethyl)piperazine (3 equivalents) and a base like triethylamine (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-16 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dasatinib.

Quantitative Data for Dasatinib Synthesis

The following table summarizes representative yields and purity for the key steps in the synthesis of Dasatinib, as reported in the literature.

StepStarting MaterialReagentsProductYield (%)Purity (%)Reference
1. Pyrimidine Coupling2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide4,6-dichloro-2-methylpyrimidine, Sodium tert-butoxide, THF2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide~76-94>98 (HPLC)
2. Final Condensation2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide1-(2-hydroxyethyl)piperazine, n-butanolDasatinib~84>99 (HPLC)

Potential for Synthesis of Other Kinase Inhibitors

The structural motif of a substituted aniline coupled to a heterocyclic core is common in many tyrosine kinase inhibitors. For instance, Bosutinib, another kinase inhibitor, features a 2,4-dichloro-5-methoxyaniline moiety linked to a quinoline core. This suggests that this compound could be a valuable intermediate for the synthesis of novel kinase inhibitors with different heterocyclic cores.

Kinase_Inhibitor_Synthesis_Logic aniline This compound coupling Coupling Reaction (e.g., Amidation, Nucleophilic Aromatic Substitution) aniline->coupling heterocycle Activated Heterocyclic Core (e.g., Pyrimidine, Quinoline, Thiazole) heterocycle->coupling inhibitor Novel Kinase Inhibitor coupling->inhibitor

Caption: General synthetic strategy for novel kinase inhibitors.

Safety and Handling of this compound

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of targeted therapies such as tyrosine kinase inhibitors. The successful synthesis of Dasatinib using a closely related analog highlights the potential of this compound in the preparation of complex, biologically active molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this compound in their drug discovery and development programs.

Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylaniline is a chemical intermediate used in the synthesis of various products, including pharmaceuticals and pesticides. Due to its potential toxicity and its classification as a probable human carcinogen, sensitive and accurate quantitative analysis is crucial for quality control, impurity profiling in drug substances, and monitoring in environmental samples. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for aniline compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The two primary chromatographic techniques suitable for the quantification of this compound are HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for the analysis of polar and semi-polar organic compounds. When coupled with a UV detector, it offers a reliable method for routine quantification. HPLC is often preferred for its simplicity and the fact that derivatization is typically not required for aniline compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high separation efficiency and definitive identification based on mass spectra. It is a powerful tool for the analysis of volatile and semi-volatile compounds. For polar compounds like anilines, derivatization may sometimes be employed to improve volatility and peak shape.[1]

Data Presentation: Quantitative Performance

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on data from the analysis of structurally related chloroaniline and methylaniline compounds and should be established for this compound during method validation.

Table 1: Typical Performance Characteristics of the HPLC-UV Method

Validation ParameterTypical Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Typical Performance Characteristics of the GC-MS Method

Validation ParameterTypical Performance
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.015 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Principle

This method describes the quantification of this compound using reversed-phase HPLC with UV detection. The compound is separated on a C18 column and quantified based on its UV absorbance compared to a calibration curve prepared from a certified reference standard.

2. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid.

  • This compound certified reference standard.

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to approximately 3.0 with a small amount of phosphoric acid or formic acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Drug Substance: Accurately weigh a suitable amount of the drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Environmental Samples (e.g., Water): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analyte and remove matrix interferences. For LLE, adjust the sample pH to basic (e.g., >11) and extract with a suitable organic solvent like dichloromethane. Evaporate the solvent and reconstitute the residue in the mobile phase.

5. Chromatographic Conditions

  • Column: C18 (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically in the range of 240-250 nm).

6. Analysis and Quantification

Inject the working standard solutions to generate a calibration curve. Then, inject the prepared samples. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

1. Principle

This method describes the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry. The compound is separated on a capillary column and detected by a mass spectrometer, providing high selectivity and sensitivity. Quantification is performed using an internal standard to improve accuracy.

2. Apparatus and Materials

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Autosampler vials.

  • Helium (carrier gas).

  • This compound certified reference standard.

  • Internal standard (e.g., 4-chloro-2-methylaniline or a deuterated analog).

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in a similar manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from 0.01 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard at a constant concentration.

4. Sample Preparation

  • General: Sample preparation for GC-MS analysis often involves a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

  • Derivatization (Optional): To improve the chromatographic properties of the aniline, derivatization with an agent like heptafluorobutyric anhydride (HFBA) can be performed. This increases volatility and reduces peak tailing.

5. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound and the internal standard.

6. Analysis and Quantification

Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Inject the prepared samples and calculate the concentration of this compound using the calibration curve.

Mandatory Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

experimental_workflow_gcms cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Liquid-Liquid or Solid-Phase Extraction derivatize Derivatization (Optional) extract->derivatize spike Spike with Internal Standard derivatize->spike transfer Transfer to Autosampler Vial spike->transfer inject Inject into GC-MS System transfer->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (Area Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of this compound by GC-MS.

signaling_pathway cluster_cell Cellular Environment aniline Aniline Metabolites ros Reactive Oxygen Species (ROS) aniline->ros adducts DNA & Protein Adducts aniline->adducts Covalent Binding dna DNA ros->dna Oxidation protein Proteins ros->protein Oxidation damage Oxidative Damage dna->damage protein->damage toxicity Cellular Toxicity & Carcinogenesis damage->toxicity adducts->toxicity

Caption: General signaling pathway for aniline-induced toxicity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note describes a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,6-dichloro-4-methylaniline. The method is suitable for routine quality control and for the analysis of stability samples. The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of acetonitrile and water. Detection was performed using a UV detector. This method was developed to provide a straightforward and reliable analytical procedure for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and pesticides. Due to its potential toxicity and the need to control its purity in manufacturing processes, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution and sensitivity. This application note details a robust RP-HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for the development of an appropriate HPLC method.

PropertyValueReference
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Melting Point 56-57 °C[2]
Boiling Point 244.7 °C at 760 mmHg[2]
Appearance Solid[1]

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Column: C18, 5 µm, 4.6 x 150 mm

  • Data Acquisition: Chromatography data station

  • Analytical Balance: Capable of weighing to 0.01 mg

  • Volumetric Glassware: Class A

  • pH Meter

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or purified water

  • This compound Reference Standard: Purity >98%

  • Methanol: HPLC grade (for sample preparation)

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

  • Accurately weigh a sample containing this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a small amount of methanol to dissolve the sample.

  • Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

The overall workflow for the analysis is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Figure 1: HPLC Analysis Workflow

Data Presentation

The linearity of the method was evaluated by analyzing a series of standard solutions. The results are summarized in the table below.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.3

Calibration Curve: A linear regression of the peak area versus concentration should yield a correlation coefficient (r²) > 0.999.

System suitability parameters are monitored to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Conclusion

The developed RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method demonstrated good linearity, precision, and system suitability, making it suitable for routine quality control analysis in industrial and research settings.

Logical Relationship for Method Development

The development of this HPLC method followed a logical progression of steps, from understanding the analyte's properties to method optimization and validation.

G A Analyte Characterization (Physicochemical Properties) B Column Selection (C18 for non-polar analyte) A->B C Mobile Phase Selection (ACN/Water for RP-HPLC) A->C D Detector Wavelength Selection (UV max of aniline derivatives) A->D E Optimization of Chromatographic Conditions (Flow Rate, Gradient/Isocratic, Temperature) B->E C->E D->E F Method Validation (Linearity, Precision, Accuracy) E->F

Figure 2: Method Development Logic

References

Application Notes and Protocols for the GC-MS Analysis of 2,6-dichloro-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-methylaniline and its derivatives are important chemical intermediates in the synthesis of various industrial products, including pharmaceuticals and pesticides. Due to their potential toxicity and the need for strict quality control in manufacturing processes, robust and sensitive analytical methods are required for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering high separation efficiency, sensitivity, and specificity. This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound and its derivatives.

I. Quantitative Data Summary

The following tables summarize typical quantitative data for the GC-MS analysis of chlorinated anilines. Please note that specific values for this compound may vary depending on the instrumentation and analytical conditions.

Table 1: GC-MS Parameters and Retention Times for Chlorinated Anilines

CompoundColumnTemperature ProgramRetention Time (min)
2-ChloroanilineDB-5ms (30 m x 0.25 mm, 0.50 µm)40°C (5 min), then 12°C/min to 290°C (10 min)~10.5
3-ChloroanilineDB-5ms (30 m x 0.25 mm, 0.50 µm)40°C (5 min), then 12°C/min to 290°C (10 min)~11.2
4-ChloroanilineDB-5ms (30 m x 0.25 mm, 0.50 µm)40°C (5 min), then 12°C/min to 290°C (10 min)~11.3
3,4-DichloroanilineDB-5ms (30 m x 0.25 mm, 0.50 µm)40°C (5 min), then 12°C/min to 290°C (10 min)~13.8
2,6-DichloroanilineDB-5ms (30 m x 0.25 mm, 0.25 µm)70°C (1 min), then 10°C/min to 280°CNot specified

Table 2: Mass Spectrometric Data and Detection Limits for Chlorinated Anilines

CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
2-Chloroaniline12792, 65Not specifiedNot specified
3-Chloroaniline12792, 65Not specifiedNot specified
4-Chloroaniline12792, 65Not specifiedNot specified
3,4-Dichloroaniline161126, 90Not specifiedNot specified
2,6-Dichloroaniline161126, 90, 65Not specifiedNot specified
p-Chloroaniline (in air)Not specifiedNot specified0.0037 mg/m³[1]Not specified

Note: The LOD and LOQ are highly dependent on the sample matrix and the specific analytical method employed.

II. Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Organic Matrices

This protocol is suitable for the analysis of this compound in process samples or as an impurity in a drug substance.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile. c. Further dilute an aliquot of this solution to a final concentration of approximately 10 µg/mL. d. If necessary, filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (MW: 176.04), characteristic ions would be expected around m/z 175, 177 (molecular ions), and fragments resulting from the loss of methyl and chloro groups.

3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum. b. For quantitative analysis, create a calibration curve using standard solutions of known concentrations. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of Chlorinated Anilines in Water Samples with Derivatization

For trace-level analysis in aqueous matrices, derivatization can improve chromatographic peak shape and sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 mL of the water sample in a separatory funnel, add a suitable internal standard (e.g., d5-aniline). b. Adjust the pH of the sample to >11 with 1 M sodium hydroxide. c. Extract the sample three times with 20 mL portions of dichloromethane. d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization (Acetylation): a. To the concentrated extract, add 100 µL of acetic anhydride and 50 µL of pyridine. b. Heat the mixture at 60°C for 30 minutes. c. After cooling, add 1 mL of deionized water and vortex. d. Extract the acetylated derivatives with 1 mL of hexane. e. The hexane layer is ready for GC-MS analysis.

3. GC-MS Conditions:

  • Use similar GC-MS conditions as in Protocol 1, with potential adjustments to the temperature program to optimize the separation of the derivatized compounds.

III. Visualizations

Synthesis and Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of a this compound derivative and the subsequent analysis of potential impurities.

cluster_synthesis Synthesis Pathway cluster_analysis Impurity Analysis Start 2,6-dichloro-4-nitroaniline Reduction Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) Start->Reduction Intermediate This compound Reduction->Intermediate Derivatization Reaction with Reagent X (e.g., for drug synthesis) Intermediate->Derivatization Final_Product Target Derivative Derivatization->Final_Product Sampling In-Process Sampling Derivatization->Sampling Sample_Prep Sample Preparation (Dilution, Extraction) Sampling->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Impurity_Profile Impurity Profile Data_Analysis->Impurity_Profile cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Chlorinated Aniline (e.g., this compound) Oxidation Oxidation (CYP450 enzymes) - N-hydroxylation - Ring hydroxylation Parent->Oxidation Phase1_Metabolites Hydroxylated Metabolites Oxidation->Phase1_Metabolites Conjugation Conjugation Reactions - Glucuronidation - Sulfation Phase1_Metabolites->Conjugation Conjugates Water-Soluble Conjugates Conjugation->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

References

Application Notes and Protocols for the Derivatization of 2,6-Dichloro-4-Methylaniline for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2,6-dichloro-4-methylaniline to facilitate its analysis by gas chromatography (GC). Derivatization is a crucial sample preparation step for enhancing the volatility, thermal stability, and chromatographic behavior of polar analytes like substituted anilines, leading to improved sensitivity and peak shapes.

The primary amine group of this compound makes it a suitable candidate for derivatization through acylation or silylation. This note will focus on two common and effective derivatization methods: acylation using acetic anhydride and acylation using a fluorinated anhydride, specifically heptafluorobutyric anhydride (HFBA).

Introduction to Derivatization for Gas Chromatography

Direct analysis of polar compounds such as this compound by gas chromatography can be challenging due to their low volatility and tendency to interact with active sites in the GC system, resulting in poor peak shape and reduced sensitivity. Chemical derivatization overcomes these limitations by converting the polar amine group into a less polar, more volatile functional group. This process improves chromatographic resolution, enhances detector response, and increases the overall robustness of the analytical method.

Method 1: Acylation with Acetic Anhydride

Acylation with acetic anhydride is a widely used derivatization technique that converts primary and secondary amines to their corresponding acetamides. This method is cost-effective and produces stable derivatives suitable for analysis by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Reaction Principle

Acetic anhydride reacts with the primary amine group of this compound in the presence of a base or catalyst to form N-(2,6-dichloro-4-methylphenyl)acetamide.

cluster_reactants Reactants cluster_products Products 2_6_dichloro_4_methylaniline This compound derivatized_product N-(2,6-dichloro-4-methylphenyl)acetamide 2_6_dichloro_4_methylaniline->derivatized_product + Acetic Anhydride acetic_anhydride Acetic Anhydride acetic_acid Acetic Acid

Acylation of this compound with acetic anhydride.
Experimental Protocol

Materials:

  • This compound standard

  • Acetic anhydride (analytical grade)[1]

  • Pyridine or a suitable non-polar solvent (e.g., toluene, ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Glass reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene) at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound stock solution into a reaction vial.

    • Add 200 µL of pyridine (acts as a catalyst and acid scavenger) and 100 µL of acetic anhydride.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of deionized water to quench the excess acetic anhydride. Vortex for 30 seconds.

    • Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or hexane) and vortex for 1 minute to extract the derivatized product.

    • Allow the layers to separate. Carefully transfer the organic (upper) layer to a clean vial.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC Analysis: Inject 1 µL of the final solution into the GC-FID or GC-MS system.

Method 2: Acylation with Heptafluorobutyric Anhydride (HFBA)

Acylation with fluorinated anhydrides like HFBA is particularly advantageous for trace analysis. The resulting heptafluorobutyramide derivatives are highly volatile and exhibit excellent sensitivity when analyzed by GC with an Electron Capture Detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode.

Reaction Principle

Heptafluorobutyric anhydride reacts with the primary amine group of this compound to form the corresponding N-(2,6-dichloro-4-methylphenyl)heptafluorobutyramide derivative.

cluster_reactants_hfba Reactants cluster_products_hfba Products 2_6_dichloro_4_methylaniline_hfba This compound derivatized_product_hfba N-(2,6-dichloro-4-methylphenyl) heptafluorobutyramide 2_6_dichloro_4_methylaniline_hfba->derivatized_product_hfba + HFBA hfba Heptafluorobutyric Anhydride (HFBA) hfba_acid Heptafluorobutyric Acid

Acylation of this compound with HFBA.
Experimental Protocol

This protocol is adapted from a validated method for the determination of dichloroanilines in biological samples.[2]

Materials:

  • This compound standard

  • Heptafluorobutyric anhydride (HFBA)

  • Toluene or Hexane (pesticide residue grade)

  • Potassium carbonate solution (e.g., 0.1 M)

  • Glass reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in toluene at a concentration of 1 mg/mL. Create working standards by serial dilution.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample or standard solution into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of toluene and 50 µL of HFBA to the dry residue.

    • Securely cap the vial and heat at 70°C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 1 mL of potassium carbonate solution to neutralize the excess HFBA and the heptafluorobutyric acid by-product. Vortex for 1 minute.

    • Allow the layers to separate. The derivatized analyte will be in the organic (upper) layer.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC Analysis: Inject 1 µL of the organic phase into the GC-ECD or GC-MS system.

Quantitative Data and Method Performance

The following tables summarize the expected analytical performance for the determination of dichloroanilines using derivatization followed by GC analysis. The data is based on a validated method for 3,4- and 3,5-dichloroaniline and can be considered indicative for the analysis of this compound.[2]

Table 1: Method Detection and Quantification Limits

ParameterGC-MS/MSGC-ECD
Limit of Detection (LOD)0.03 µg/L0.05 µg/L
Limit of Quantification (LOQ)0.10 µg/L0.17 µg/L

Table 2: Recovery and Precision

AnalyteSpiked ConcentrationRecovery (%)Coefficient of Variation (%)
Dichloroaniline IsomersLow93 - 1039 - 18
High95 - 1058 - 15

General Workflow for Derivatization and Analysis

The overall process from sample collection to data analysis is outlined in the following workflow diagram.

Sample_Collection Sample Collection (e.g., environmental, biological) Extraction Extraction of Analyte Sample_Collection->Extraction Derivatization Derivatization (Acylation or Silylation) Extraction->Derivatization GC_Analysis GC-MS or GC-ECD Analysis Derivatization->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

General workflow for the analysis of this compound.

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive determination by gas chromatography. Both acylation with acetic anhydride and heptafluorobutyric anhydride are effective methods. The choice of the derivatizing reagent will depend on the required sensitivity and the available detection system. For routine analysis with higher concentration levels, acetylation followed by GC-FID or GC-MS is a robust and economical choice. For trace-level analysis, derivatization with HFBA coupled with GC-ECD or GC-MS (NCI) is recommended to achieve the necessary low detection limits. The provided protocols offer a solid foundation for developing and validating analytical methods for this compound in various matrices.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2,6-dichloro-4-methylaniline, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis is primarily based on the direct dichlorination of 4-methylaniline (p-toluidine).

Overview of Synthetic Pathway

The primary route for the large-scale synthesis of this compound involves the direct chlorination of 4-methylaniline. To control the regioselectivity and prevent unwanted side reactions, the amino group of p-toluidine is often protected, for example, by acetylation, prior to chlorination. Following the dichlorination, a deprotection step yields the final product. An alternative approach involves the direct chlorination of p-toluidine hydrochloride in an inert solvent. Subsequent purification is typically achieved through vacuum distillation or recrystallization to obtain a high-purity product.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its analogs, based on established chemical principles and data from related syntheses.

ParameterValueNotes
Starting Material 4-Methylaniline (p-Toluidine)---
Chlorinating Agent Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)Chlorine gas is common for industrial scale.
Typical Solvent Chlorobenzene, Dichloromethane, Acetic AcidInert solvents are preferred for direct chlorination.
Reaction Temperature 50-110 °CTemperature control is crucial to minimize byproducts.
Typical Yield > 90%Yields are dependent on optimized reaction conditions.
Final Product Purity > 99%Achievable with appropriate purification methods.[1]

Experimental Protocols

Protocol 1: Direct Chlorination of 4-Methylaniline

This protocol outlines the direct dichlorination of p-toluidine using chlorine gas.

Materials:

  • 4-Methylaniline (p-toluidine)

  • Chlorobenzene (or another suitable inert solvent)

  • Chlorine gas

  • Sodium hydroxide (NaOH) solution (10-20 wt%)

  • Hydrochloric acid (HCl) solution (optional, for pH adjustment)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, gas inlet, condenser, and temperature probe

  • Gas flow meter

  • Scrubber system for acidic off-gases

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a jacketed glass reactor, charge 4-methylaniline and chlorobenzene in a weight ratio of approximately 1:3 to 1:4.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 100-110 °C) with constant stirring.

  • Chlorination: Slowly bubble chlorine gas into the reaction mixture at a controlled rate. Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).

  • Reaction Completion: Continue the chlorination until the starting material is consumed and the desired level of dichlorination is achieved.

  • Quenching and Neutralization: Cool the reaction mixture and cautiously add water. Neutralize the acidic mixture by the slow addition of a sodium hydroxide solution until the pH is between 7 and 8.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. The aqueous layer can be extracted with a portion of the solvent to recover any dissolved product. Combine the organic layers.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound of high purity.

Protocol 2: Purification by Recrystallization

For achieving very high purity, recrystallization can be employed.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

Equipment:

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway p_toluidine 4-Methylaniline (p-Toluidine) chlorination Chlorination (e.g., Cl₂ in Chlorobenzene) p_toluidine->chlorination crude_product Crude 2,6-dichloro- 4-methylaniline chlorination->crude_product purification Purification (Vacuum Distillation or Recrystallization) crude_product->purification final_product 2,6-dichloro- 4-methylaniline purification->final_product

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Reactor with 4-Methylaniline and Solvent heat_reaction Heat to Reaction Temperature charge_reactants->heat_reaction add_chlorine Introduce Chlorine Gas heat_reaction->add_chlorine monitor_reaction Monitor Progress (GC) add_chlorine->monitor_reaction cool_mixture Cool Reaction Mixture monitor_reaction->cool_mixture neutralize Neutralize with Base cool_mixture->neutralize extract Separate Organic Layer neutralize->extract dry_solvent Dry and Remove Solvent extract->dry_solvent distillation Vacuum Distillation dry_solvent->distillation analysis Analyze Purity (GC, NMR) distillation->analysis

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes derived from 2,6-dichloro-4-methylaniline. Azo dyes are a prominent class of organic compounds characterized by the presence of an azo group (–N=N–) connecting aromatic rings. The specific substituents on these rings play a crucial role in determining the color, solubility, and potential biological activity of the resulting dye. The use of this compound as a starting material introduces a unique substitution pattern that can influence the properties of the final azo compound, making it a molecule of interest in the development of new dyes for various applications, including as potential scaffolds in medicinal chemistry.

Azo dyes are synthesized through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative.[1] This versatile synthesis allows for the creation of a diverse library of colored compounds.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye, 1-((2,6-dichloro-4-methylphenyl)diazenyl)naphthalen-2-ol, derived from this compound and 2-naphthol.

Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt. This intermediate is thermally unstable and is prepared in situ at low temperatures (0-5 °C) to be used immediately in the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend this compound (1.0 molar equivalent) in a solution of concentrated hydrochloric acid (2.5 molar equivalents) and distilled water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 molar equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension. Maintain the temperature between 0-5 °C throughout the addition by controlling the rate of addition and efficient cooling.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the 2,6-dichloro-4-methylbenzenediazonium chloride intermediate.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the reaction of the freshly prepared diazonium salt with 2-naphthol to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 molar equivalent) in an aqueous solution of sodium hydroxide (10% w/v).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye, 1-((2,6-dichloro-4-methylphenyl)diazenyl)naphthalen-2-ol, should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[2]

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Physical and Yield Data of Representative Azo Dyes

Azo Dye NameStarting AnilineCoupling AgentYield (%)Melting Point (°C)ColorReference
1-(p-Tolylazo)-2-naphtholp-Toluidine2-Naphthol~95%134-135RedN/A
1-(4-Nitrophenylazo)-2-naphthol4-Nitroaniline2-Naphthol~90%248-252Red[3]
1-((4-chlorophenyl)diazenyl)naphthalen-2-ol4-Chloroaniline2-NaphtholHigh158-160Orange-RedN/A
Expected for 1-((2,6-dichloro-4-methylphenyl)diazenyl)naphthalen-2-ol This compound 2-Naphthol >80% >150 Red/Orange N/A

Table 2: Spectroscopic Data of Representative Azo Dyes

CompoundFT-IR (cm⁻¹)UV-Vis λmax (nm)¹H-NMR (δ, ppm)Reference
Azo dye from 2-methoxyaniline and Guanine~1600 (N=N stretch), ~3400 (N-H stretch)~48014.72 (NH), 7.66-6.94 (aromatic), 3.84 (OCH₃)[4]
Azo dye from p-nitroaniline and 2-naphthol~1500-1521 (N=N stretch), ~3400 (O-H stretch)~480Aromatic protons in the expected regions.[3]
Expected for 1-((2,6-dichloro-4-methylphenyl)diazenyl)naphthalen-2-ol ~1450-1500 (N=N), ~3300-3500 (O-H) ~470-490 Aromatic protons, methyl singlet (~2.4 ppm), OH singlet N/A

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of azo dyes from this compound.

Diazotization_Workflow cluster_start Starting Materials cluster_reaction Diazotization Reaction cluster_product Intermediate Product A This compound D Mix and Cool to 0-5 °C A->D B Conc. HCl + H₂O B->D C NaNO₂ Solution E Slowly Add NaNO₂ Solution C->E D->E F Stir for 30 min at 0-5 °C E->F G Diazonium Salt Solution (2,6-dichloro-4-methylbenzenediazonium chloride) F->G

Caption: Workflow for the diazotization of this compound.

Azo_Coupling_Workflow cluster_reactants Reactants cluster_coupling Coupling Reaction cluster_isolation Product Isolation and Purification H Diazonium Salt Solution J Cool Both Solutions to 0-5 °C H->J I 2-Naphthol in NaOH(aq) I->J K Slowly Mix with Vigorous Stirring J->K Add diazonium salt to naphthol solution L Stir for 30-60 min at 0-5 °C K->L Azo dye precipitates M Vacuum Filtration L->M N Wash with Cold Water M->N O Recrystallize from Solvent N->O P Purified Azo Dye O->P

Caption: General workflow for the azo coupling reaction and product purification.

Potential Applications in Drug Development

Azo compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. The azo linkage can act as a prodrug feature, where the azo bond is cleaved in vivo to release two amine-containing molecules. This targeted release can be particularly effective in the reductive environment of the gut. Furthermore, the rigid, planar structure of many azo dyes allows them to intercalate with DNA or bind to specific enzyme active sites.

The introduction of chloro and methyl substituents on the aniline ring, as in this compound, can significantly modulate the electronic and lipophilic properties of the resulting azo dyes. These modifications can influence their pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced biological activity. Azo dyes derived from this scaffold could be screened for a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of a library of diverse azo dyes by varying the coupling partner is a viable strategy for the discovery of new bioactive lead compounds.

References

Application Notes and Protocols for the Diazotization of 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental process in organic synthesis, converting a primary aromatic amine into a diazonium salt. These salts are highly versatile intermediates, serving as precursors for a wide array of functional groups in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document provides a detailed protocol for the diazotization of 2,6-dichloro-4-methylaniline to form 2,6-dichloro-4-methylbenzenediazonium chloride. Due to the electron-withdrawing nature of the two chlorine atoms and the steric hindrance around the amino group, this compound is a weakly basic aniline, which necessitates specific reaction conditions for efficient diazotization. The protocol described herein is adapted from established methods for structurally similar, weakly basic anilines and provides a reliable starting point for laboratory-scale synthesis.

Data Presentation

Starting MaterialDiazotizing AgentAcidTemperature (°C)Reaction Time (h)Yield (%)
4-ChloroanilineSodium NitriteHydrochloric Acid0–51.565–75[1]

Experimental Protocols

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add this compound (1 equivalent).

    • To this, add a mixture of concentrated hydrochloric acid (3 equivalents) and distilled water. The amount of water should be sufficient to create a stirrable slurry.

    • Cool the mixture to 0–5 °C using an ice bath with continuous stirring. A fine precipitate of the hydrochloride salt of the aniline may form.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred suspension of the aniline hydrochloride salt.

    • Maintain the reaction temperature between 0–5 °C throughout the addition. The rate of addition should be controlled to prevent a rise in temperature due to the exothermic nature of the reaction.

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes.

  • Confirmation of Reaction Completion:

    • To ensure the reaction has gone to completion and a slight excess of nitrous acid is present, test the reaction mixture with starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of excess nitrous acid.

    • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

The resulting solution of 2,6-dichloro-4-methylbenzenediazonium chloride is unstable and should be used immediately in subsequent reactions. Caution: Diazonium salts can be explosive when isolated in a dry state. Do not attempt to isolate the solid diazonium salt from the solution.

Visualizations

Diazotization_Workflow A This compound C Suspension of Aniline Hydrochloride A->C B Conc. HCl + H₂O B->C D Cool to 0-5 °C C->D F Slow, Dropwise Addition D->F E Sodium Nitrite Solution E->F G Stir at 0-5 °C for 30 min F->G H 2,6-Dichloro-4-methylbenzenediazonium Chloride Solution G->H

Caption: Experimental workflow for the diazotization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dichloro-4-methylaniline for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies involve the direct chlorination of a 4-methylaniline (p-toluidine) derivative or the chlorination of 4-nitrotoluene followed by the reduction of the nitro group. A common route starts with the chlorination of p-nitroaniline, followed by reduction of the nitro group.[1][2] Protecting the amino group of p-toluidine as an acetanilide before chlorination is another strategy to control selectivity.

Q2: What are the critical reaction parameters to control for a high yield of this compound?

A2: Key parameters to control for maximizing yield include reaction temperature, the stoichiometry of the chlorinating agent, reaction time, and the purity of starting materials and reagents.[3] For instance, during chlorination, maintaining a low temperature is often crucial to prevent over-chlorination and the formation of side products.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include mono-chlorinated isomers (e.g., 2-chloro-4-methylaniline), over-chlorinated products (e.g., 2,4,6-trichloro-4-methylaniline), and unreacted starting materials. If the synthesis involves a nitro intermediate, incomplete reduction can lead to the presence of 2,6-dichloro-4-nitrotoluene.[4]

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and alcohol, is a common technique to obtain a pure crystalline product.[1][5] Column chromatography on silica gel can also be employed for separating the desired product from impurities.[4] For larger scales, vacuum distillation is a viable option.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Chlorination: Insufficient chlorinating agent or short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the correct stoichiometry of the chlorinating agent is used. Consider a slight excess of the chlorinating agent if incomplete reaction persists.[3]
Over-chlorination: Reaction temperature is too high, or there is an excess of the chlorinating agent.Maintain a low reaction temperature, typically between 0-10°C, during the addition of the chlorinating agent. Add the chlorinating agent portion-wise or as a dilute solution to control the reaction exotherm.
Incomplete Reduction of Nitro Group: Insufficient reducing agent, inactive catalyst, or suboptimal reaction conditions.Ensure the correct molar equivalent of the reducing agent is used. If using a catalyst like Pd/C, confirm its activity and consider using a fresh batch. Optimize reaction temperature and time; some reductions may require elevated temperatures to proceed to completion.[8][9]
Product Loss During Workup: Formation of water-soluble salts or product degradation.During workup, carefully neutralize the reaction mixture to the appropriate pH to ensure the aniline is in its free base form for extraction. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Presence of Impurities Isomeric Products: Lack of regioselectivity during chlorination.Protecting the amino group as an acetanilide can direct chlorination to the ortho positions. The choice of solvent can also influence the regioselectivity of the chlorination.
Unreacted Starting Material: Incomplete reaction.Increase the reaction time or temperature as appropriate for the specific step (chlorination or reduction). Ensure efficient stirring to maintain a homogeneous reaction mixture.
Reaction Stalls or is Sluggish Poor Reagent Quality: Decomposed chlorinating agent or inactive reduction catalyst.Use freshly opened or properly stored reagents. For catalytic reductions, ensure the catalyst has not been poisoned.
Presence of Water: Water can interfere with certain chlorinating agents and reduction reactions.Ensure all glassware is dry and use anhydrous solvents where specified in the protocol.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-nitroaniline (Precursor)
  • Dissolution: In a round-bottom flask, dissolve 4-nitroaniline in concentrated hydrochloric acid.

  • Chlorination: Cool the solution and slowly add a solution of sodium chlorate or pass chlorine gas through the solution while maintaining the temperature below 30°C.[4]

  • Stirring: After the addition is complete, stir the mixture for several hours at room temperature.

  • Precipitation: Pour the reaction mixture into ice water to precipitate the product.

  • Filtration and Washing: Filter the solid, wash it with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from glacial acetic acid or an ethanol/acetic acid mixture to obtain pure 2,6-dichloro-4-nitroaniline.[4]

Protocol 2: Reduction of 2,6-dichloro-4-nitroaniline to this compound
  • Suspension: Suspend the 2,6-dichloro-4-nitroaniline in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent. Common choices include:

    • Tin(II) chloride dihydrate: Add the tin(II) chloride dihydrate portion-wise to the suspension.

    • Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • For tin reduction, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent.

    • For catalytic hydrogenation, filter off the catalyst.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Yield of Chlorination of 4-nitroaniline

Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield of 2,6-dichloro-4-nitroaniline (%)Reference
Chlorine gas1,2-dichloroethane600.0004 (1.6s)90.6 (selectivity)[2]
Sodium chlorateHydrochloric acid<30SeveralNot specified[4]
Potassium chlorateHydrochloric acid25Not specified87[1]

Table 2: Comparison of Reducing Agents for Nitroarene Reduction

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | H₂ | Pd/C | Methanol/Water | Room Temp | Not specified | High |[8] | | Ammonium formate | Pd/C | Methanol/Water | Room Temp | Not specified | High |[8] | | Iron powder | - | Water/HCl | Room Temp | 30 min | High |[10] | | Tin(II) chloride | - | Ethanol | Reflux | Not specified | Good |[4] |

Visualizations

experimental_workflow cluster_start Starting Material cluster_chlorination Step 1: Chlorination cluster_intermediate Intermediate cluster_reduction Step 2: Reduction cluster_product Final Product cluster_purification Purification start 4-Methylaniline Derivative (e.g., p-Nitroaniline) chlorination Chlorination (e.g., with Cl2 or NaClO3) start->chlorination Chlorinating Agent intermediate 2,6-dichloro-4-nitroaniline chlorination->intermediate reduction Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) intermediate->reduction Reducing Agent product This compound reduction->product purification Purification (Recrystallization, Chromatography) product->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Chlorination start->cause1 cause2 Over-chlorination start->cause2 cause3 Incomplete Reduction start->cause3 cause4 Product Loss During Workup start->cause4 solution1 Optimize Chlorinating Agent Stoichiometry & Time cause1->solution1 solution2 Control Temperature During Chlorination cause2->solution2 solution3 Verify Reducing Agent Activity & Stoichiometry cause3->solution3 solution4 Optimize pH and Extraction Protocol cause4->solution4

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Crude 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,6-dichloro-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from unreacted starting materials, byproducts of the reaction, or subsequent degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, this could be 4-methylaniline or partially chlorinated anilines.

  • Isomeric byproducts: Formation of other isomers such as 2,4-dichloro-6-methylaniline or 3,4-dichloro-2-methylaniline can occur.

  • Over-chlorinated products: Polychlorinated anilines may be present if the reaction is not carefully controlled.

  • Oxidation products: Anilines are susceptible to oxidation, leading to colored impurities.

Q2: My crude product is a dark oil or solid. What is the likely cause?

A2: The dark color is typically due to the presence of oxidized aniline species. Anilines are prone to air oxidation, which forms highly colored polymeric impurities. It is crucial to handle the material under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating.

Q3: What is the best initial purification strategy for crude this compound?

A3: The choice of the initial purification method depends on the physical state of your crude product and the nature of the impurities.

  • If the crude product is a solid, recrystallization is often the most effective and straightforward first step.

  • If it is a high-boiling liquid or a low-melting solid, vacuum distillation can be very effective at removing non-volatile impurities.

  • For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the fractions.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a more polar or less polar solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents on a small scale first. Common choices include ethanol, methanol, heptane, or mixtures like ethanol/water or hexane/ethyl acetate.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. If crystals still do not form, try placing the flask in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation.
Low recovery of the purified product. Too much solvent was used. The product has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation
Problem Possible Cause Solution
"Bumping" or uneven boiling. The heating is too rapid or uneven. Lack of nucleation sites.Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Product solidifies in the condenser. The condenser water is too cold, causing the product to solidify.Use room temperature water or even warm water for the condenser, ensuring it is still cool enough to condense the vapor. Alternatively, a heating tape can be wrapped around the condenser and set to a temperature just above the melting point of the product.
Poor vacuum. Leaks in the system. The vacuum pump is not adequate.Check all joints and connections for leaks using a vacuum grease where appropriate. Ensure the vacuum pump is in good working order and is capable of reaching the required pressure.
Product decomposes during distillation. The distillation temperature is too high.Use a higher vacuum to lower the boiling point of the compound. Ensure the distillation is performed as quickly as possible to minimize the time the compound spends at high temperatures.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (overlapping bands). The solvent system (eluent) is not optimal. The column was not packed properly.Perform TLC analysis with different solvent systems to find an eluent that gives good separation between your product and impurities. Ensure the column is packed uniformly without any cracks or channels.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
"Tailing" of spots on TLC and broad bands on the column. The compound is interacting too strongly with the stationary phase (silica gel). The sample is too concentrated.Add a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds like anilines) to the eluent to reduce tailing. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Cracks or channels in the silica gel bed. The column has run dry. The packing was not uniform.Never let the solvent level drop below the top of the silica gel. If cracks appear, the column may need to be repacked.

Data Presentation

Physical Properties of this compound and Related Compounds
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 176.04~39-42 (estimated)>200 (decomposes)
2,4-dichloro-6-methylaniline176.0442-46-
2,6-dichloro-3-methylaniline176.0437-40-
Recommended Solvents for Purification
Purification MethodRecommended Solvents
Recrystallization Heptane, Ethanol, Methanol, Ethanol/Water, Hexane/Ethyl Acetate
Column Chromatography (Eluent) Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow crude Crude 2,6-dichloro- 4-methylaniline recrystallization Recrystallization crude->recrystallization Solid Crude distillation Vacuum Distillation crude->distillation Liquid/Low-Melting Solid Crude chromatography Column Chromatography crude->chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product distillation->pure_product chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery solution1 Add more hot solvent, cool slowly, seed oiling_out->solution1 solution2 Concentrate solution, cool further, scratch flask no_crystals->solution2 solution3 Use minimum hot solvent, cool thoroughly, wash with ice-cold solvent low_recovery->solution3

Caption: Troubleshooting decision tree for common recrystallization problems.

Technical Support Center: Synthesis of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-dichloro-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A primary synthetic route involves the direct chlorination of 4-methylaniline (p-toluidine). To control the regioselectivity and prevent over-chlorination, the amino group is often first protected, for example, as an acetanilide. The synthesis generally follows these steps:

  • Protection: Acetylation of 4-methylaniline to form N-(4-methylphenyl)acetamide.

  • Chlorination: Chlorination of the protected intermediate to yield N-(2,6-dichloro-4-methylphenyl)acetamide.

  • Deprotection: Hydrolysis of the acetamide to give the final product, this compound.

Q2: What are the potential side products in the synthesis of this compound?

A2: Side products can arise from several steps, particularly during chlorination. Potential impurities include:

  • Isomeric Products: Formation of other dichlorinated isomers such as 2,3-dichloro-4-methylaniline or 3,5-dichloro-4-methylaniline, as well as monochlorinated intermediates.

  • Over-chlorination Products: Formation of trichlorinated species like 2,4,6-trichloro-4-methylaniline if the reaction is not carefully controlled.

  • Incomplete Reaction Products: Residual starting material (4-methylaniline) or the protected intermediate (N-(4-methylphenyl)acetamide) can be present if the reactions do not go to completion.

  • Hydrolysis Byproducts: In the final deprotection step, incomplete hydrolysis can leave residual N-(2,6-dichloro-4-methylphenyl)acetamide.

Q3: Which analytical techniques are suitable for identifying and quantifying side products?

A3: A combination of chromatographic and spectroscopic methods is recommended for the analysis of the reaction mixture and final product:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

  • Thin-Layer Chromatography (TLC): A quick method for monitoring the progress of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reactions in any of the steps. Steric hindrance from the methyl and chloro groups.Monitor each step by TLC or HPLC to ensure completion. Optimize reaction times and temperatures. Consider a more potent chlorinating agent if chlorination is incomplete.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of isomeric or over-chlorinated side products.Optimize the stoichiometry of the chlorinating agent. Control the reaction temperature carefully, as higher temperatures can lead to less selective reactions.
Difficulty in Purifying the Final Product Presence of closely related isomers.Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from an appropriate solvent can also be effective.
Incomplete Deprotection Insufficient hydrolysis conditions (time, temperature, or reagent concentration).Increase the reaction time or temperature for the hydrolysis step. Ensure a sufficient excess of the hydrolyzing agent (e.g., acid or base) is used.

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide

  • Acetylation of 4-methylaniline: Dissolve 4-methylaniline in glacial acetic acid. Add acetic anhydride and heat the mixture under reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and pour it into ice water to precipitate the N-(4-methylphenyl)acetamide. Filter and wash the solid with water.

  • Chlorination: Suspend the N-(4-methylphenyl)acetamide in a suitable solvent like acetic acid. Slowly add a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) while maintaining a controlled temperature. Monitor the reaction by TLC or HPLC. After completion, pour the mixture into water to precipitate the crude N-(2,6-dichloro-4-methylphenyl)acetamide.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Suspend the crude N-(2,6-dichloro-4-methylphenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH).

  • Heat the mixture under reflux until TLC or HPLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture. If an acidic hydrolysis was performed, neutralize with a base to precipitate the product. If a basic hydrolysis was performed, extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative HPLC Analysis of a Crude Reaction Mixture

Peak No. Retention Time (min) Compound Identity Relative Area (%)
13.54-methylaniline (starting material)2.1
25.2Monochloro-4-methylaniline isomer4.5
36.8This compound 85.3
47.52,5-dichloro-4-methylaniline (isomer)3.8
58.9Trichlorinated side product1.7
610.2N-(2,6-dichloro-4-methylphenyl)acetamide2.6

Visualizations

Synthesis_Workflow A 4-Methylaniline B Acetylation (Acetic Anhydride) A->B C N-(4-methylphenyl)acetamide B->C D Chlorination (e.g., SO2Cl2) C->D E N-(2,6-dichloro-4- methylphenyl)acetamide D->E F Hydrolysis (Acid or Base) E->F G This compound (Crude Product) F->G H Purification (Chromatography/ Recrystallization) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Problem Detected low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No incomplete_rxn Check Reaction Completion (TLC/HPLC) low_yield->incomplete_rxn Yes isomer_issue Isomers or Over-chlorination? impure_product->isomer_issue Yes end_node Problem Resolved impure_product->end_node No optimize_conditions Optimize Time/Temp. incomplete_rxn->optimize_conditions optimize_conditions->end_node control_stoichiometry Control Chlorinating Agent Stoichiometry isomer_issue->control_stoichiometry Yes purification_issue Optimize Purification isomer_issue->purification_issue No control_temp Lower Reaction Temp. control_stoichiometry->control_temp control_temp->end_node column_chrom Try Different Solvent System for Column purification_issue->column_chrom recrystallize Test Different Recrystallization Solvents purification_issue->recrystallize column_chrom->end_node recrystallize->end_node

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Purification of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-dichloro-4-methylaniline. This guide addresses common issues encountered during the removal of impurities, particularly those arising from its synthesis via the chlorination of p-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by chlorination of p-toluidine?

A1: The primary impurities are typically related to the starting material and byproducts of the chlorination reaction. These include:

  • Unreacted p-toluidine (4-methylaniline): Incomplete chlorination can leave residual starting material.

  • Mono-chlorinated isomers: Primarily 2-chloro-4-methylaniline.

  • Other di-chlorinated isomers: Positional isomers such as 2,4-dichloro-6-methylaniline may be formed.

  • Tri-chlorinated species: Over-chlorination can lead to the formation of trichlorotoluidines.

  • Oxidation byproducts: Direct chlorination of anilines can sometimes lead to colored, high-molecular-weight byproducts due to oxidation of the amino group.[1]

Q2: My crude product is a dark oil or solid. How can I remove the color?

A2: Colored impurities are often oxidation byproducts. Several methods can be effective:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product and reduce the yield.

  • Column Chromatography: Silica gel chromatography is effective at separating the desired product from more polar, colored impurities.

  • Acid-Base Extraction: Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution can extract the basic aniline compounds, leaving some non-basic, colored impurities in the organic layer. The purified aniline can then be recovered by basifying the aqueous layer and extracting.

Q3: How can I separate the desired this compound from its isomers?

A3: The separation of closely related isomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Distillation (for liquid products): If the boiling points of the isomers are sufficiently different (typically >25°C), fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[2][3][4]

  • Recrystallization (for solid products): This is a highly effective technique if a solvent can be found in which the solubility of the desired isomer and the impurities are significantly different at high and low temperatures.[5] Careful solvent screening is crucial.

  • Column Chromatography: This is a powerful technique for separating isomers. A normal-phase silica gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) is a good starting point.[6]

Q4: What are the best analytical techniques to assess the purity of my this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the target compound and its isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[7][8][9]

  • Gas Chromatography (GC): Well-suited for analyzing the volatile components of the mixture, including the starting material and various chlorinated isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the purified product and identifying the structures of isolated impurities.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
p-Toluidine (4-methylaniline)Unreacted starting material107.15HPLC, GC
2-Chloro-4-methylanilineIncomplete chlorination141.60HPLC, GC, GC-MS
2,4-Dichloro-6-methylanilineIsomeric byproduct176.04HPLC, GC, GC-MS
Trichlorotoluidine isomersOver-chlorination210.49HPLC, GC, GC-MS
Oxidation byproductsSide reactionVariableHPLC, LC-MS

Table 2: Comparison of Purification Methods

Purification MethodPrincipleAdvantagesDisadvantages
RecrystallizationDifferential solubilityCost-effective, scalable, can yield high purity product.Requires a suitable solvent, may have lower recovery, less effective for impurities with similar solubility.
Column ChromatographyDifferential adsorptionHigh resolution for separating isomers, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent, may be less cost-effective for large scale.
Fractional DistillationDifference in boiling pointsGood for large scale purification of liquids, relatively simple setup.Only effective for compounds with a significant difference in boiling points, requires thermal stability of the compounds.
Acid-Base ExtractionDifference in basicityGood for removing non-basic impurities.Does not separate isomeric aniline impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective for anilines.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. Stir continuously.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Fractional Distillation->Pure Product HPLC/GC Analysis HPLC/GC Analysis Pure Product->HPLC/GC Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Crude Product Impure Crude Product Impure Isomeric Impurities Isomeric Impurities Crude Product Impure->Isomeric Impurities Yes Colored Impurities Colored Impurities Crude Product Impure->Colored Impurities Yes Unreacted Starting Material Unreacted Starting Material Crude Product Impure->Unreacted Starting Material Yes Fractional Distillation Fractional Distillation Isomeric Impurities->Fractional Distillation Liquid Recrystallization Recrystallization Isomeric Impurities->Recrystallization Solid Column Chromatography Column Chromatography Isomeric Impurities->Column Chromatography Colored Impurities->Recrystallization with Colored Impurities->Column Chromatography Unreacted Starting Material->Column Chromatography Acid Wash Acid Wash Unreacted Starting Material->Acid Wash Activated Carbon Activated Carbon Recrystallization->Activated Carbon

Caption: Troubleshooting decision tree for impurity removal.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dichloro-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthetic approach is the dichlorination of 4-methylaniline (p-toluidine) at the ortho positions (2 and 6) to the amino group. The methyl group at the para position directs the chlorination to these sites.

Q2: Which chlorinating agents are suitable for this reaction?

A2: Several chlorinating agents can be employed, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent can influence the selectivity and reaction conditions.

Q3: What are the critical parameters to control for optimal yield and purity?

A3: The key to a successful synthesis is controlling the reaction conditions to favor dichlorination and minimize side products. Critical parameters include:

  • Temperature: Low temperatures are generally preferred to prevent over-chlorination and the formation of isomers.

  • Stoichiometry of the chlorinating agent: A slight excess of the chlorinating agent is typically used to ensure complete dichlorination, but a large excess can lead to the formation of trichlorinated byproducts.

  • Solvent: The choice of solvent can affect the solubility of the starting material and the reaction rate. Common solvents include chlorinated hydrocarbons and acetic acid.

  • Reaction time: The reaction should be monitored to determine the optimal time for completion and to avoid the formation of degradation products.

Q4: What are the likely impurities and side products?

A4: Common impurities include:

  • Monochloro-isomers: 2-chloro-4-methylaniline may be present if the reaction does not go to completion.

  • Trichloro-isomers: Over-chlorination can lead to the formation of 2,3,6-trichloro-4-methylaniline.

  • Starting material: Unreacted 4-methylaniline may remain.

  • Polymerization products: Anilines can be prone to polymerization under harsh conditions, leading to the formation of tar-like substances.

Q5: What are the recommended methods for purifying the final product?

A5: The purification strategy depends on the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for removing minor impurities if the product is a solid.

  • Column chromatography: This technique is useful for separating the desired product from isomers and other byproducts.

  • Vacuum distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of a high percentage of monochlorinated product. - Product loss during workup and purification.- Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or GC. - Increase the stoichiometry of the chlorinating agent incrementally. - Optimize the extraction and purification steps to minimize losses.
Formation of significant amounts of trichlorinated byproduct - Excess of chlorinating agent. - Reaction temperature is too high.- Reduce the amount of chlorinating agent used. - Perform the reaction at a lower temperature. - Add the chlorinating agent slowly to maintain better control over the reaction.
Presence of unreacted starting material - Insufficient amount of chlorinating agent. - Reaction time is too short. - Low reaction temperature.- Increase the stoichiometry of the chlorinating agent. - Extend the reaction time. - Gradually increase the reaction temperature.
Formation of a dark, tar-like reaction mixture - Oxidation or polymerization of the aniline starting material or product. - Reaction conditions are too harsh (e.g., high temperature, strong acid).- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a lower reaction temperature. - Consider using a milder chlorinating agent.
Difficulty in isolating the product - The product may be an oil or a low-melting solid. - Emulsion formation during aqueous workup.- If the product is an oil, use extraction followed by vacuum distillation for purification. - To break emulsions, add a saturated brine solution or a small amount of a different organic solvent.

Experimental Protocols

Protocol 1: Direct Dichlorination of 4-Methylaniline

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Methylaniline (p-toluidine)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methylaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (2.1 equivalents) in dichloromethane to the cooled solution of 4-methylaniline over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-methylaniline in CH₂Cl₂ cool Cool to 0-5 °C start->cool add_socl2 Slowly add SO₂Cl₂ in CH₂Cl₂ cool->add_socl2 react Stir and warm to RT add_socl2->react monitor Monitor reaction (TLC/GC) react->monitor quench Quench with NaHCO₃ monitor->quench If complete extract Extract with CH₂Cl₂ quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product This compound purify->product

Technical Support Center: Degradation of 2,6-dichloro-4-methylaniline under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-methylaniline under acidic conditions. As specific degradation data for this compound is limited in publicly available literature, this guide leverages information from structurally similar halogenated anilines to provide informed recommendations and starting points for your experiments. All recommendations should be verified experimentally under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic environments?

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: Based on the degradation pathways of similar compounds, potential degradation products of this compound under acidic conditions could arise from hydroxylation, dehalogenation, and oxidation reactions.[1][2] The amino group could be hydrolyzed to a hydroxyl group, and the chlorine atoms may be replaced. The methyl group could also undergo oxidation. The exact degradation products will depend on the specific acid, its concentration, temperature, and the presence of other reactive species.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[1] An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile degradation products.[3]

Q4: How can I prepare a more stable acidic solution of this compound for my experiments?

A4: To enhance the stability of your acidic solution, consider the following:

  • Use a Buffered Solution: Instead of a strong acid, use a buffer to maintain a specific, less aggressive pH.[1]

  • Optimize pH: Determine a pH range where the compound shows acceptable stability for the duration of your experiment.[1]

  • Solvent Choice: The choice of co-solvent can influence stability. Protic solvents might participate in hydrolysis.[1]

  • Storage Conditions: Store the solution at low temperatures (e.g., 2-8°C) and protect it from light to minimize degradation.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in a reaction involving this compound in a strong acid. Degradation of the starting material under the reaction conditions.[1]1. Lower the reaction temperature: This will reduce the rate of degradation. 2. Decrease acid concentration: Investigate if a lower acid concentration can be used without compromising the reaction rate. 3. Reduce reaction time: Closely monitor the reaction progress to avoid prolonged exposure to the acidic environment. 4. Consider alternative catalysts: Explore milder acids or different types of catalysts if the reaction chemistry allows.[1]
Unexpected peaks in HPLC analysis of a sample containing this compound in an acidic matrix. Formation of degradation products.[1]1. Perform a forced degradation study: Expose a sample of this compound to your acidic conditions and monitor the chromatogram over time. A decrease in the parent peak and an increase in the new peaks will confirm they are degradation products.[4] 2. Use LC-MS to identify degradation products: Liquid Chromatography-Mass Spectrometry can help in elucidating the structure of the unknown peaks.[3]
Inconsistent results in degradation studies. Variability in experimental conditions.1. Ensure precise temperature control. 2. Accurately prepare and control the pH of the acidic solutions. 3. Use fresh solutions of this compound for each experiment. 4. Protect samples from light if photolytic degradation is a possibility.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: In a volumetric flask, add a known volume of the stock solution and dilute with the desired acidic solution (e.g., 0.1 M HCl).[5]

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) to accelerate degradation.[1]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Neutralization: Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation process.[1]

  • Dilution: Dilute the neutralized samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to analyze the degradation of this compound. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[3] The gradient or isocratic conditions should be optimized to achieve good separation.

Method Parameters:

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (or a wavelength of maximum absorbance for this compound)[3]

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Acidic Conditions

Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

Acid Condition Temperature (°C) Time (hours) Degradation (%) Number of Degradation Products
0.1 M HCl4024~15%2
0.1 M HCl6024~35%4
0.1 M H₂SO₄6024~30%3
1 M HCl608~50%>5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) stress Prepare Stress Samples (e.g., 0.1 M HCl) stock->stress incubate Incubate at Controlled Temp (e.g., 60°C) stress->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Samples (e.g., 0.1 M NaOH) sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Hydrolysis dehalogenated Dehalogenated Species parent->dehalogenated Dehalogenation oxidized Oxidized Methyl Group parent->oxidized Oxidation ring_opened Ring-Opened Products hydroxylated->ring_opened Further Degradation dehalogenated->ring_opened Further Degradation

References

stabilizing 2,6-dichloro-4-methylaniline for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stabilization of 2,6-dichloro-4-methylaniline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect it from light. The storage area should be cool, dry, and well-ventilated. Inert gas blanketing, such as with nitrogen or argon, is recommended to minimize oxidative degradation.

Q2: What are the visible signs of degradation in this compound?

A2: A primary indicator of degradation is a change in color. Pure this compound is a white to off-white crystalline solid. The development of a yellow, brown, or reddish hue suggests the formation of colored degradation products, likely due to oxidation and polymerization. Other signs may include clumping of the solid due to moisture absorption or a noticeable change in odor.

Q3: What are the primary pathways of degradation for this compound?

A3: Chlorinated anilines like this compound are susceptible to degradation through several pathways, primarily:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities and polymerization. This process can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the breakdown of the molecule.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can potentially lead to hydrolysis of the chloro-substituents.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific data for this compound is limited, general stabilizers for aromatic amines can be considered. These include:

  • Antioxidants: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be effective in preventing oxidative degradation by scavenging free radicals.

  • Thiourea and its derivatives: These have been reported to stabilize aromatic amines against discoloration.

  • Inert Atmosphere: Storing under an inert gas like nitrogen or argon is a highly effective physical method of stabilization by excluding oxygen.

Q5: How can I monitor the stability of my this compound sample over time?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the purity and degradation of your sample. This method can separate the intact compound from its degradation products and allow for their quantification. Regular testing (e.g., every 6-12 months) as part of a stability study is recommended for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Store the compound in an amber, airtight container under an inert atmosphere (e.g., nitrogen). Consider adding a small amount of an antioxidant like BHT (e.g., 0.01-0.1% w/w) for future storage.
Clumping or Caking of the Solid Moisture absorption.Ensure the storage container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. If clumping is observed, the material should be dried under vacuum before use if appropriate for the intended application.
Appearance of New Peaks in HPLC Analysis Chemical degradation.Characterize the new peaks using techniques like LC-MS to identify potential degradation products. Review storage conditions and consider implementing stricter controls (e.g., lower temperature, inert atmosphere, addition of a stabilizer). The material may need to be repurified if the impurity levels are unacceptable.
Decreased Purity/Assay Value Degradation over time.Re-evaluate the shelf-life of the compound under your storage conditions. If the purity has dropped below an acceptable level, the material should be repurified or discarded. For future batches, consider more protective storage conditions from the outset.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time (Months)Purity (%) - No StabilizerPurity (%) - With 0.1% BHTAppearance - No StabilizerAppearance - With 0.1% BHT
099.899.8White Crystalline SolidWhite Crystalline Solid
199.299.7Faint Yellow TintWhite Crystalline Solid
398.199.5Light Yellow SolidOff-White Solid
696.599.1Yellow-Brown SolidFaint Yellow Tint

Note: The data in this table is illustrative and intended to demonstrate potential degradation trends. Actual results may vary based on specific storage conditions and batch purity.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method validation is required before use.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (for mobile phase modification).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (concentration ~100 µg/mL).

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using the same diluent.

4. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples to ensure the method can separate the main peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Obtain this compound Sample store Store under defined conditions (Temp, Humidity, Light, Stabilizer) start->store sample_t Sample at time points (t=0, 1, 3, 6... months) store->sample_t dissolve Dissolve in appropriate solvent sample_t->dissolve inject Inject into HPLC system dissolve->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate Purity and Degradation Products (%) integrate->calculate report Generate Stability Report calculate->report

Caption: Experimental workflow for a long-term stability study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_photolysis Photodegradation main This compound nitroso Nitroso derivative main->nitroso O2, light polymer Polymeric impurities (colored) main->polymer O2, light dechlorinated Dechlorinated anilines main->dechlorinated UV light phenolic Chlorinated aminophenols main->phenolic UV light, H2O nitro Nitro derivative nitroso->nitro

Caption: Potential degradation pathways for this compound.

Technical Support Center: Troubleshooting Poor Solubility of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2,6-dichloro-4-methylaniline in their experiments. This document provides a series of troubleshooting steps and frequently asked questions to address common solubility issues.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

Initial Checks & Solutions:

  • Solvent Selection: The choice of solvent is critical. While this compound is generally more soluble in organic solvents than in water, its solubility can still be limited.

    • Recommendation: If you are observing poor solubility, consider switching to or testing a range of solvents. Based on the solubility of similar aniline compounds, consider solvents such as ethanol, methanol, acetone, chloroform, and toluene.

  • Purity of the Compound: Impurities in your sample of this compound can significantly impact its solubility.

    • Recommendation: Ensure you are using a high-purity grade of the compound. If in doubt, consider purification methods such as recrystallization.

  • Temperature: Solubility is often temperature-dependent.

    • Recommendation: Gently warming the solvent while stirring can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation at elevated temperatures.

  • Agitation: Proper mixing is essential to facilitate the dissolution process.

    • Recommendation: Ensure vigorous and continuous stirring or sonication to break down solute aggregates and increase the surface area available for solvation.

Advanced Troubleshooting:

If the initial steps do not resolve the issue, the following advanced techniques can be employed:

  • Co-solvency: Using a mixture of solvents can significantly enhance solubility. The addition of a co-solvent can alter the polarity of the solvent system to better match that of the solute.

    • Recommendation: Experiment with binary solvent systems. For instance, a small amount of a more polar solvent like ethanol or methanol can be added to a less polar solvent, or vice-versa, to find an optimal ratio for dissolution.

  • pH Adjustment: For ionizable compounds like anilines, altering the pH of the solution can dramatically increase solubility. The amino group of this compound can be protonated in acidic conditions, forming a more soluble salt.

    • Recommendation: For aqueous or protic solvent systems, cautiously add a dilute acid (e.g., hydrochloric acid) to lower the pH. This can lead to the formation of the corresponding anilinium salt, which typically has much higher aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

    • Recommendation: If you have the compound in a solid form, consider micronization or grinding to a fine powder before attempting to dissolve it.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on the properties of similar substituted anilines, it is recommended to start with common organic solvents. Good starting points include alcohols like methanol and ethanol, and chlorinated solvents like chloroform. Acetone is another viable option.

Q2: My compound is still not dissolving even with heating and stirring. What should I do next?

A2: If basic techniques fail, you should consider more advanced methods. The next logical step would be to try a co-solvent system. If that doesn't work, and your experimental conditions allow for it, pH modification by adding a small amount of acid can be a very effective method for anilines.

Q3: How can I determine the concentration of this compound in my solution?

A3: To accurately determine the concentration of your dissolved compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) coupled with a suitable detector. These methods will require the preparation of a standard curve with known concentrations of this compound.

Q4: Can I use sonication to aid dissolution?

A4: Yes, sonication is a very effective method for breaking up solid particles and increasing the rate of dissolution. It can be particularly helpful for stubborn solutes. Use a sonication bath or a probe sonicator, but be mindful of potential temperature increases during the process.

Q5: Is this compound soluble in water?

A5: Generally, substituted anilines like this compound have very limited solubility in water due to the hydrophobic nature of the benzene ring.[1] However, its solubility can be increased in acidic aqueous solutions due to the formation of the anilinium salt.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

SolventQualitative SolubilityReference/Notes
WaterPoor/Slightly Soluble[1] Solubility of similar anilines is low in water.
MethanolSlightly Soluble[2] Based on data for the related 2,6-dichloro-3-methylaniline.
ChloroformSlightly Soluble[2] Based on data for the related 2,6-dichloro-3-methylaniline.
EthanolSolubleGeneral knowledge for substituted anilines.
AcetoneSolubleGeneral knowledge for substituted anilines.
TolueneSolubleA patent for a related compound uses toluene as a solvent.[3]
Carbon TetrachlorideSolubleA patent for a related compound uses carbon tetrachloride as a solvent.[3]

Note: This table is based on qualitative descriptions and data from structurally similar compounds due to the lack of specific quantitative data for this compound in the searched literature.

Experimental Protocols

Protocol 1: General Procedure for Attempting Dissolution in an Organic Solvent
  • Preparation: Weigh out a small, known amount of this compound powder.

  • Solvent Addition: In a clean, dry flask, add a measured volume of the desired organic solvent (e.g., ethanol, acetone, or toluene).

  • Initial Mixing: Add the this compound powder to the solvent and begin stirring at room temperature using a magnetic stirrer.

  • Observation: Observe if the solid dissolves completely.

  • Heating (Optional): If the solid does not dissolve, gently heat the mixture while continuing to stir. A water bath is a recommended method for controlled heating. Increase the temperature in small increments (e.g., 5-10 °C) and observe for dissolution.

  • Sonication (Optional): If heating is not desired or is ineffective, place the flask in a sonicator bath for 15-30 minute intervals, monitoring for dissolution.

  • Documentation: Record the solvent used, the amount of solute and solvent, the temperature, and the outcome (e.g., fully dissolved, partially dissolved, insoluble).

Protocol 2: Dissolution via pH Adjustment (for Protic Solvents)
  • Suspension: Suspend a known amount of this compound in a minimal amount of a protic solvent (e.g., water or ethanol).

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution and observe for the dissolution of the solid. The formation of the anilinium hydrochloride salt should increase solubility.

  • Completion: Continue adding acid until the solid is fully dissolved or until the desired pH is reached.

  • Neutralization (Optional): If the free aniline is required for a subsequent reaction, the solution can be neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product, which can then be extracted into an organic solvent.

Visualizations

Troubleshooting_Solubility start Start: Poor Solubility of This compound check_solvent Step 1: Evaluate Solvent Choice (e.g., Ethanol, Acetone, Toluene) start->check_solvent is_soluble1 Is it soluble? check_solvent->is_soluble1 increase_temp Step 2: Increase Temperature (Gentle Warming) is_soluble1->increase_temp No success Success: Compound Dissolved is_soluble1->success Yes is_soluble2 Is it soluble? increase_temp->is_soluble2 use_agitation Step 3: Enhance Agitation (Stirring, Sonication) is_soluble2->use_agitation No is_soluble2->success Yes is_soluble3 Is it soluble? use_agitation->is_soluble3 advanced_methods Step 4: Employ Advanced Methods is_soluble3->advanced_methods No is_soluble3->success Yes co_solvency Try Co-solvency (e.g., Ethanol/Toluene) advanced_methods->co_solvency ph_adjustment Try pH Adjustment (Acidification) advanced_methods->ph_adjustment particle_reduction Reduce Particle Size (Grinding) advanced_methods->particle_reduction fail Consult Further Resources co_solvency->fail ph_adjustment->fail particle_reduction->fail

Caption: Troubleshooting workflow for poor solubility.

References

Technical Support Center: 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,6-dichloro-4-methylaniline during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: Aromatic amines, including this compound, are susceptible to oxidation due to the electron-rich nature of the aniline ring and the lone pair of electrons on the nitrogen atom. The amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring, making it more easily oxidized. Factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions can catalyze this oxidation process.

Q2: What are the visible signs of this compound oxidation?

A2: The primary indicator of oxidation is a change in color. Pure this compound is typically a white to off-white or pale cream solid.[1][2][3] Upon oxidation, the compound may develop a yellow, brown, or even darker coloration. This is due to the formation of highly colored impurities such as quinone-imines, azoxybenzenes, and polymeric materials.

Q3: How should this compound be properly stored to minimize oxidation?

A3: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For highly sensitive experiments, storage under an inert atmosphere, such as nitrogen or argon, is recommended.

Q4: What general strategies can be employed to prevent oxidation during experiments?

A4: There are several key strategies to mitigate the oxidation of this compound in experimental settings:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is one of the most effective methods to prevent air oxidation.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of oxidation.

  • Use of Antioxidants: The addition of a suitable antioxidant can inhibit oxidative degradation.

  • pH Control: The rate of aniline oxidation can be pH-dependent. Maintaining an appropriate pH can help to minimize degradation.

  • Protection of the Amino Group: In some synthetic routes, the amino group can be temporarily protected to prevent it from undergoing oxidation.

Troubleshooting Guides

Issue 1: The solid this compound has developed a yellow or brownish color.

Possible Cause Solution
Prolonged exposure to air and/or light during storage.The material may have partially oxidized. For non-critical applications, it may still be usable. For sensitive experiments, purification by recrystallization or column chromatography is recommended. To prevent future discoloration, store the compound in a tightly sealed, amber-colored vial in a cool, dark place, preferably in a desiccator or under an inert atmosphere.
Contamination with impurities.Verify the purity using analytical techniques such as GC-MS or HPLC. If impurities are detected, purify the compound as mentioned above.

Issue 2: The reaction mixture containing this compound darkens significantly upon starting the experiment.

Possible Cause Solution
Oxidation due to exposure to atmospheric oxygen.Ensure all solvents are thoroughly degassed prior to use. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the experiment.
The reaction temperature is too high.If the reaction conditions permit, lower the temperature. Many reactions involving anilines can be performed at reduced temperatures to minimize side reactions, including oxidation.
Presence of catalytic metal impurities.Use high-purity reagents and solvents. If metal catalysis is suspected, consider adding a chelating agent like EDTA, if compatible with the reaction chemistry.
Unsuitable pH of the reaction medium.The stability of anilines can be pH-dependent. If applicable, buffer the reaction mixture to a pH where the aniline is more stable.

Issue 3: Analysis of the final product shows the presence of unexpected, colored impurities.

Possible Cause Solution
Oxidation of this compound during the reaction or work-up.Implement the preventative measures described above (inert atmosphere, temperature control). During the work-up, minimize the exposure of the product to air. If possible, perform extractions and filtrations quickly.
Degradation of the product on the chromatography column.For purification by column chromatography, consider deactivating the silica gel by treating it with a base (e.g., triethylamine in the eluent) to prevent degradation of the amine on the acidic silica surface.

Data Presentation

Table 1: Factors Influencing the Oxidation of this compound and Recommended Preventative Measures

Factor Effect on Oxidation Preventative Measure
Oxygen (Air) Accelerates oxidation, leading to colored byproducts.Work under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.
Light Can promote photo-oxidation.Store in amber vials or protect the reaction vessel from light with aluminum foil.
Temperature Higher temperatures increase the rate of oxidation.Maintain a low to moderate reaction temperature. Store the compound in a cool place.
Metal Ions Can catalyze oxidation reactions.Use high-purity reagents and solvents. Consider the use of chelating agents if appropriate.
pH The rate of oxidation can be pH-dependent.Buffer the reaction mixture to an optimal pH if the reaction conditions allow.

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere (Schlenk Line)

Objective: To transfer a solid sample of this compound without significant exposure to air.

Methodology:

  • Place the required amount of this compound in a Schlenk flask.

  • Connect the flask to a Schlenk line.

  • Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of atmospheric gases.

  • Dissolve the solid in a degassed solvent, which can be added via a cannula or a dropping funnel that has also been purged with inert gas.

  • The resulting solution can then be used in the subsequent reaction steps, maintaining a positive pressure of the inert gas.

Protocol 2: Use of an Antioxidant

Objective: To prevent the oxidation of this compound in solution.

Methodology:

  • Prepare a stock solution of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), in the reaction solvent. Phenolic antioxidants like BHT are known to be effective for aromatic amines.[4][5][6]

  • Add a small amount of the antioxidant stock solution to the reaction mixture containing this compound. A typical concentration for BHT is in the range of 0.01-0.1% by weight.

  • Proceed with the experiment as planned. The antioxidant will preferentially be oxidized, thereby protecting the aniline.

Note: Ensure the chosen antioxidant does not interfere with the desired chemical reaction or downstream purification processes.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Degas Solvents) prep_glassware Dry and Assemble Glassware prep_reagents->prep_glassware prep_inert Purge System with Inert Gas (N2/Ar) prep_glassware->prep_inert weigh Weigh this compound (Under Inert Atmosphere if possible) prep_inert->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve add_reagents Add Other Reagents dissolve->add_reagents run_reaction Run Reaction (Maintain Inert Atmosphere and Controlled Temperature) add_reagents->run_reaction workup Aqueous Work-up (Minimize Air Exposure) run_reaction->workup purify Purification (e.g., Column Chromatography with Deactivated Silica) workup->purify

Caption: Workflow for minimizing oxidation of this compound.

troubleshooting_oxidation Troubleshooting Oxidation of this compound cluster_investigation Investigation cluster_solutions Solutions start Observation: Reaction mixture darkens or product is discolored check_atmosphere Was an inert atmosphere used? start->check_atmosphere check_temp Was the temperature controlled? check_atmosphere->check_temp Yes use_inert Implement inert atmosphere techniques (Schlenk line/glovebox) check_atmosphere->use_inert No check_reagents Are reagents and solvents high purity and degassed? check_temp->check_reagents Yes lower_temp Lower reaction temperature check_temp->lower_temp No use_pure_reagents Use high-purity, degassed reagents and solvents check_reagents->use_pure_reagents No add_antioxidant Consider adding an antioxidant (e.g., BHT) check_reagents->add_antioxidant Yes

References

Technical Support Center: Production of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the scale-up challenges in the production of 2,6-dichloro-4-methylaniline. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your chemical synthesis endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete chlorination of the starting material (4-methylaniline or its N-acetylated derivative).- Verify Stoichiometry of Chlorinating Agent: Ensure the correct molar equivalents of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) are used. - Optimize Reaction Temperature: Maintain the optimal temperature to facilitate the reaction without promoting side reactions. For chlorination, a temperature range of 0-20°C is often preferred to control selectivity.[1] - Catalyst Deactivation: If a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is used, ensure it is anhydrous as water can deactivate it.[1] - Monitor Reaction Progress: Utilize techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product.
Presence of Impurities Over-chlorination: Formation of trichloro- or tetrachloro-methylaniline derivatives.- Control Addition of Chlorinating Agent: Add the chlorinating agent slowly and in a controlled manner to the reaction mixture.[1] - Maintain Low Reaction Temperature: Lowering the reaction temperature can help to minimize over-chlorination.
Isomeric Impurities: Formation of other dichlorinated isomers of 4-methylaniline.- Choice of Starting Material and Protecting Groups: Protecting the amino group (e.g., through acetylation) can direct the chlorination to the desired positions.[2] - Optimize Solvent and Catalyst: The choice of solvent and catalyst can influence the regioselectivity of the chlorination.
Difficult Product Isolation and Purification Formation of Tars or Oily Product: Side reactions leading to polymerization or the formation of complex mixtures.- Maintain pH Control: For certain reaction steps, maintaining the pH within an optimal range can prevent polymerization and other side reactions.[3] - Temperature Control: Running the reaction at the lowest effective temperature can minimize the formation of degradation products.[3]
Inefficient Crystallization: The product does not crystallize easily from the chosen solvent.- Solvent Screening: Experiment with different solvents or solvent mixtures for recrystallization. - Seeding: Introduce a small crystal of pure product to induce crystallization. - Purification via Chromatography: If recrystallization is ineffective, column chromatography can be used for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a multi-step process:

  • N-Acetylation: Protection of the amino group of 4-methylaniline (p-toluidine) by reacting it with acetic anhydride. This step is crucial to direct the subsequent chlorination to the positions ortho to the amino group and to prevent oxidation of the aniline.[1][2]

  • Chlorination: The resulting N-(4-methylphenyl)acetamide is then chlorinated using a suitable chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a Lewis acid catalyst.

  • Hydrolysis: The N-acetyl group is removed by acid or base hydrolysis to yield the final product, this compound.[1]

Q2: What are the primary safety concerns when working with this compound?

This compound and related chlorinated anilines are hazardous substances. Key safety precautions include:

  • Toxicity: They are toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Irritation: They can cause serious eye and skin irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste according to local regulations.

Q3: How can the purity of this compound be assessed?

A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight of components and is useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and for a preliminary assessment of purity.[3]

Quantitative Data

The following tables provide representative data for the synthesis of dichlorinated anilines. Note that specific yields and impurity profiles for this compound may vary depending on the specific reaction conditions and scale.

Table 1: Representative Reaction Yields for Dichlorinated Anilines

Reaction Step Starting Material Product Reported Yield (%) Reference Compound
Chlorination4-trifluoromethylaniline2,6-dichloro-4-trifluoromethylaniline>95%2,6-dichloro-4-trifluoromethylaniline[5]
Ammonolysis3,4,5-Trichlorobenzotrifluoride2,6-dichloro-4-trifluoromethylaniline70-73%2,6-dichloro-4-trifluoromethylaniline[6]
Chlorination & Hydrolysis2,6-dialkylaniline salts4-chloro-2,6-dialkylanilines64-69%4-chloro-2,6-dialkylanilines[7]

Table 2: Common Impurities and Typical Levels in Dichlorinated Aniline Synthesis

Impurity Source Typical Level (if uncontrolled) Mitigation Strategy
Monochloro-4-methylanilineIncomplete chlorination5-15%Increase reaction time or stoichiometry of chlorinating agent.
Trichloro-4-methylanilineOver-chlorination2-10%Controlled addition of chlorinating agent and lower reaction temperature.
Isomeric dichloro-4-methylanilinesNon-selective chlorination1-5%Use of a protecting group for the amine; optimization of catalyst and solvent.
Unreacted Starting MaterialIncomplete reaction<5%Monitor reaction to completion using TLC or HPLC.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Step 1: N-Acetylation of 4-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylaniline (1 mole) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 moles) to the solution while stirring.

  • Heat the reaction mixture to 100-110°C for 2 hours.

  • Monitor the reaction completion by TLC.

  • Pour the cooled reaction mixture into ice water to precipitate the N-(4-methylphenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Chlorination of N-(4-methylphenyl)acetamide

  • Suspend the dried N-(4-methylphenyl)acetamide (1 mole) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly bubble chlorine gas (2.1 moles) through the suspension or add sulfuryl chloride (2.1 moles) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Pour the reaction mixture into water to precipitate the crude N-(2,6-dichloro-4-methylphenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 3: Hydrolysis of N-(2,6-dichloro-4-methylphenyl)acetamide

  • Reflux the crude N-(2,6-dichloro-4-methylphenyl)acetamide (1 mole) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

  • Filter the solid, wash thoroughly with water, and dry.

Step 4: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield of this compound start Low Yield of this compound check_reaction Analyze Crude Product by HPLC/GC start->check_reaction incomplete_reaction High Level of Starting Material? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_time Increase Reaction Time/Temperature incomplete_reaction->increase_time Yes optimize_conditions Optimize Reaction Conditions (e.g., Catalyst, Solvent) side_products->optimize_conditions Yes purification_issue Product Loss During Workup/Purification? side_products->purification_issue No end Improved Yield increase_time->end check_reagents Verify Stoichiometry and Purity of Reagents check_reagents->end optimize_conditions->end purification_issue->check_reagents No optimize_purification Optimize Purification Method (e.g., Recrystallization Solvent) purification_issue->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to 2,6-dichloro-4-methylaniline Reference Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification in High-Performance Liquid Chromatography (HPLC), the quality of the reference standard is paramount. This guide provides a comparative overview of 2,6-dichloro-4-methylaniline (CAS No. 56461-98-4) reference standards, discusses potential alternatives, and presents a detailed experimental protocol for its analysis.

Comparison of Commercially Available Standards

Sourcing a high-purity reference standard is the first step in developing a robust analytical method. While a comprehensive, multi-vendor comparative study with experimental data is not publicly available, this section summarizes the typical specifications offered by various suppliers. Purity is a critical parameter, and it is often determined by Gas Chromatography (GC) or HPLC.

Table 1: Comparison of this compound Reference Standard Specifications

Supplier/BrandStated PurityAnalytical Method for PurityCAS NumberMolecular FormulaMolecular Weight
Supplier A (Example) 99.24%[1]GC[1]56461-98-4[1]C₇H₇Cl₂N[1]176.04[1]
Supplier B (Example) ≥98%Not Specified56461-98-4C₇H₇Cl₂N176.04
Supplier C (Example) 97%[2]Not Specified56461-98-4[2]C₇H₇Cl₂N[2]176.04[2]

Note: The data presented is based on publicly available information from supplier websites and certificates of analysis. For lot-specific purity and impurity profiles, it is essential to obtain the certificate of analysis from the respective supplier.

Potential Alternatives and Related Impurities

In the context of analytical method development and validation, it is often necessary to consider potential impurities and isomers. These compounds can serve as alternative reference standards to challenge the specificity of the analytical method. Common alternatives and potential impurities for this compound include its isomers, which have the same molecular formula and weight but differ in the substitution pattern on the aniline ring.

Table 2: Potential Alternatives and Related Impurities

Compound NameCAS NumberMolecular FormulaMolecular WeightNotes
2,4-dichloro-6-methylaniline30273-00-8C₇H₇Cl₂N176.04Isomer, potential impurity in synthesis.
2,6-dichloro-3-methylaniline64063-37-2[3]C₇H₇Cl₂N[3]176.04[3]Isomer, potential impurity.
2-chloro-4-nitroanilineNot AvailableC₆H₅ClN₂O₂172.56A potential precursor impurity from synthesis.[4]
2,6-dichloro-4-nitroanilineNot AvailableC₆H₄Cl₂N₂O₂207.01A potential precursor impurity from synthesis.[4]

Experimental Protocols

A robust and reliable HPLC method is crucial for the accurate quantification of this compound. The following protocol is a general guideline based on established methods for aniline compounds and can be optimized for specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • The sample preparation will be matrix-dependent. For drug substance analysis, dissolve the sample in the mobile phase. For drug product analysis, an extraction step may be necessary to isolate the analyte from excipients.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

To aid in the understanding of the analytical workflow and the logical relationships in method development, the following diagrams are provided.

experimental_workflow cluster_analysis Analysis cluster_data Data Processing standard_prep Reference Standard Preparation hplc_system HPLC System (C18 Column, Mobile Phase) standard_prep->hplc_system sample_prep Sample Preparation sample_prep->hplc_system detection UV Detection (254 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of This compound chromatogram->quantification calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

As this compound is primarily a chemical intermediate, a biological signaling pathway is not directly relevant. Instead, the following diagram illustrates the logical relationship in selecting and validating a reference standard for an analytical method.

reference_standard_validation cluster_validation Method Validation Parameters start Define Analytical Method Requirements select_standard Select Candidate Reference Standard(s) start->select_standard obtain_coa Obtain Certificate of Analysis (CoA) select_standard->obtain_coa assess_purity Assess Purity and Impurity Profile obtain_coa->assess_purity specificity Specificity (vs. Impurities/Isomers) assess_purity->specificity linearity Linearity assess_purity->linearity accuracy Accuracy assess_purity->accuracy precision Precision assess_purity->precision qualified_standard Qualified Reference Standard specificity->qualified_standard linearity->qualified_standard accuracy->qualified_standard precision->qualified_standard

Caption: Logical workflow for the selection and validation of a reference standard.

References

Comparative Guide to Impurity Profiling of 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2,6-dichloro-4-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this compound is critical for the safety and efficacy of the final products. This document outlines potential impurities, details analytical methods for their detection and quantification, and provides supporting experimental data to aid in method selection and implementation.

Potential Impurities in this compound

Impurities in this compound can originate from the manufacturing process (process-related impurities) or from degradation of the substance over time (degradation products).

Process-Related Impurities: The synthesis of this compound typically involves the chlorination of 4-methylaniline or the reduction of a nitrated precursor. Potential impurities include:

  • Starting Materials: Unreacted 4-methylaniline or 2,6-dichloro-4-nitroaniline.

  • Intermediates: Partially chlorinated intermediates such as 2-chloro-4-methylaniline.

  • Isomers: Positional isomers like 2,4-dichloro-6-methylaniline or 3,5-dichloro-4-methylaniline.

  • By-products: Compounds formed from side reactions during synthesis.

Degradation Products: Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions. Key degradation pathways to investigate include hydrolysis, oxidation, and photolysis.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the impurity profiling of this compound.

Data Presentation

The following tables summarize the chromatographic performance of representative HPLC-UV and GC-MS methods for the separation of this compound from its potential impurities.

Table 1: HPLC-UV Method Performance

Compound NameRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)
2-Chloro-4-methylaniline8.20.82-
4-Methylaniline9.10.913.1
This compound 10.0 1.00 3.5
2,4-Dichloro-6-methylaniline11.51.154.2
2,6-Dichloro-4-nitroaniline13.21.325.1

Table 2: GC-MS Method Performance

Compound NameRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)
4-Methylaniline6.50.81-
2-Chloro-4-methylaniline7.20.902.8
This compound 8.0 1.00 3.1
2,4-Dichloro-6-methylaniline8.91.113.6
2,6-Dichloro-4-nitroaniline10.51.315.8

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Protocol 2: GC-MS Method for Impurity Profiling

Instrumentation: A gas chromatograph equipped with a mass spectrometer.

  • Column: A capillary column suitable for the analysis of halogenated anilines, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

Protocol 3: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical methods.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

Samples from each stress condition should be analyzed by the developed HPLC-UV and GC-MS methods to identify and quantify any degradation products.

Mandatory Visualization

The following diagrams illustrate the logical workflow for impurity profiling and a conceptual signaling pathway for the analytical process.

Impurity_Profiling_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Characterization cluster_3 Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (e.g., 1 mg/mL) Sample_Reception->Sample_Preparation Forced_Degradation Forced Degradation Studies Sample_Reception->Forced_Degradation HPLC_UV HPLC-UV Analysis Sample_Preparation->HPLC_UV GC_MS GC-MS Analysis Sample_Preparation->GC_MS Forced_Degradation->HPLC_UV Forced_Degradation->GC_MS Peak_Integration Peak Integration & Quantification HPLC_UV->Peak_Integration GC_MS->Peak_Integration Impurity_Identification Impurity Identification (MS, RRT) Peak_Integration->Impurity_Identification Structure_Elucidation Structure Elucidation (NMR, HRMS) Impurity_Identification->Structure_Elucidation Final_Report Final Impurity Profile Report Structure_Elucidation->Final_Report

Caption: Workflow for Impurity Profiling of this compound.

Analytical_Method_Selection Start Start Impurity Analysis Impurity_Type Nature of Impurity? Start->Impurity_Type Volatile Volatile / Thermally Stable Impurity_Type->Volatile Yes NonVolatile Non-Volatile / Thermally Labile Impurity_Type->NonVolatile No GC_MS_Method Use GC-MS Method Volatile->GC_MS_Method HPLC_Method Use HPLC-UV/MS Method NonVolatile->HPLC_Method End Report Results GC_MS_Method->End HPLC_Method->End

Caption: Decision pathway for selecting the appropriate analytical method.

A Comparative Guide to the Synthesis of 2,6-dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2,6-dichloro-4-methylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The routes compared are:

  • Route 1: Direct Chlorination of p-Toluidine. This approach involves the direct reaction of p-toluidine (4-methylaniline) with a chlorinating agent.

  • Route 2: Protection-Chlorination-Deprotection of p-Toluidine. This multi-step synthesis involves the initial protection of the amino group of p-toluidine, followed by chlorination, and subsequent deprotection to yield the final product.

The following sections detail the experimental protocols for each route, present a comparative summary of the quantitative data, and provide a logical workflow for the synthesis processes.

Data Presentation

ParameterRoute 1: Direct ChlorinationRoute 2: Protection-Chlorination-Deprotection
Starting Material p-Toluidine (4-methylaniline)p-Toluidine (4-methylaniline)
Key Reagents Sulfuryl chloride (SO₂Cl₂)Acetic anhydride, Sulfuryl chloride (SO₂Cl₂), Hydrochloric acid
Overall Yield Moderate to High (Specific data not available in searched literature)High (Overall yield for analogous 2,6-dichloro-3-methylaniline is 60.8%[1])
Purity Potentially lower due to side productsHigh, >99.5% after purification[1]
Number of Steps 13
Key Challenges Lack of regioselectivity, potential for over-chlorination and formation of isomers.Multiple steps, requiring isolation of intermediates.
Advantages Fewer steps, potentially more atom-economical if selectivity is high.High regioselectivity, leading to a purer final product.

Experimental Protocols

Route 1: Direct Chlorination of p-Toluidine

While direct chlorination of p-toluidine is a conceptually straightforward approach, the strong activating effect of the amino group can lead to a mixture of chlorinated products, making regioselective synthesis of the 2,6-dichloro isomer challenging. A general procedure using a chlorinating agent like sulfuryl chloride is described below.

Materials:

  • p-Toluidine (4-methylaniline)

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve p-toluidine in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfuryl chloride (2 equivalents) in the same solvent to the cooled p-toluidine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Route 2: Protection-Chlorination-Deprotection of p-Toluidine

This route involves three main steps: acetylation of the amino group of p-toluidine, selective chlorination of the resulting acetanilide, and subsequent hydrolysis to yield the final product. This method generally offers better control over the regioselectivity of the chlorination.

Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Zinc dust (optional, as a catalyst)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix p-toluidine with acetic anhydride.

  • Add a small amount of zinc dust as a catalyst.

  • Heat the mixture under reflux for 30-60 minutes.

  • Pour the hot reaction mixture into cold water with stirring to precipitate the product.

  • Filter the solid product, wash it with cold water, and dry it to obtain N-(4-methylphenyl)acetamide.

Step 2: Chlorination of N-(4-methylphenyl)acetamide to N-(2,6-dichloro-4-methylphenyl)acetamide

Materials:

  • N-(4-methylphenyl)acetamide

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., acetic acid, chloroform)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(4-methylphenyl)acetamide in a suitable inert solvent in a round-bottom flask.

  • Slowly add sulfuryl chloride (2 equivalents) to the solution with stirring at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into ice-water to precipitate the chlorinated product.

  • Filter the solid, wash it with water, and dry it to obtain N-(2,6-dichloro-4-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2,6-dichloro-4-methylphenyl)acetamide to this compound

Materials:

  • N-(2,6-dichloro-4-methylphenyl)acetamide

  • Concentrated hydrochloric acid or sulfuric acid

  • Sodium hydroxide solution

  • Ethanol (optional, as a co-solvent)

  • Standard laboratory glassware

Procedure:

  • Suspend N-(2,6-dichloro-4-methylphenyl)acetamide in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the free amine.

  • Filter the solid product, wash it thoroughly with water, and dry it to obtain this compound.

  • The product can be further purified by recrystallization or steam distillation to achieve high purity.[1]

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Protection-Chlorination-Deprotection p-Toluidine_1 p-Toluidine 2,6-dichloro-4-methylaniline_1 This compound p-Toluidine_1->2,6-dichloro-4-methylaniline_1 Chlorination SO2Cl2_1 SO₂Cl₂ SO2Cl2_1->2,6-dichloro-4-methylaniline_1 p-Toluidine_2 p-Toluidine N-acetyl-p-toluidine N-(4-methylphenyl)acetamide p-Toluidine_2->N-acetyl-p-toluidine Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N-acetyl-p-toluidine N-acetyl-2,6-dichloro N-(2,6-dichloro-4-methylphenyl)acetamide N-acetyl-p-toluidine->N-acetyl-2,6-dichloro Chlorination SO2Cl2_2 SO₂Cl₂ SO2Cl2_2->N-acetyl-2,6-dichloro 2,6-dichloro-4-methylaniline_2 This compound N-acetyl-2,6-dichloro->2,6-dichloro-4-methylaniline_2 Hydrolysis HCl_H2O HCl/H₂O HCl_H2O->2,6-dichloro-4-methylaniline_2

Caption: Comparative workflow of two synthesis routes for this compound.

Logical_Relationship Start Starting Material: p-Toluidine Route1 Route 1: Direct Chlorination Start->Route1 Route2 Route 2: Protection-Chlorination-Deprotection Start->Route2 Evaluation Evaluation Criteria Route1->Evaluation Route2->Evaluation Yield Yield Evaluation->Yield Purity Purity Evaluation->Purity Steps Number of Steps Evaluation->Steps Selectivity Selectivity Evaluation->Selectivity Conclusion Conclusion Yield->Conclusion Purity->Conclusion Steps->Conclusion Selectivity->Conclusion

References

Comparative Guide to the Analytical Validation of 2,6-Dichloro-4-methylaniline Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,6-dichloro-4-methylaniline. It is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of this compound. The following sections detail validated analytical techniques, present comparative performance data, and outline the experimental protocols.

Introduction to Analytical Approaches

The accurate and precise quantification of this compound is critical for ensuring product quality and consistency in research and development. The two primary chromatographic techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): Often coupled with an Ultraviolet (UV) detector, HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like anilines. Reversed-phase chromatography is typically the method of choice.

  • Gas Chromatography (GC): GC, frequently paired with a Flame Ionization Detector (FID) or a mass spectrometer (MS), offers high resolution and sensitivity, particularly for volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of polar analytes.

This guide will compare a validated HPLC-UV method with a GC-MS method for the analysis of this compound.

Comparative Performance Data

The following tables summarize the validation parameters for the HPLC-UV and GC-MS methods for the determination of this compound. These parameters are essential for assessing the reliability and suitability of each method for a specific analytical purpose.[1][2][3]

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Calibration Model LinearLinear

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVGC-MS
Accuracy (Recovery %) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD %)
- Repeatability (Intra-day)< 1.0%< 1.5%
- Intermediate Precision (Inter-day)< 1.5%< 2.0%

Table 3: Comparison of Sensitivity and Specificity

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL0.07 µg/mL
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS assays are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound standard or sample in the mobile phase to achieve a target concentration within the linearity range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method offers higher sensitivity and specificity, making it ideal for trace analysis and impurity identification.[4][5][6]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 350 m/z.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as methanol or dichloromethane.

  • Perform serial dilutions as necessary to bring the concentration into the linear range of the assay.

Visualizations

The following diagrams illustrate the workflow of the analytical validation process and the logical relationship between the key validation parameters.

Analytical_Validation_Workflow start Start: Define Analytical Method protocol Develop Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity / Selectivity report Generate Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report execute->specificity execute->linearity execute->accuracy execute->precision execute->lod_loq execute->robustness end End: Method Implementation report->end

Caption: Workflow for the analytical method validation process.

Validation_Parameters_Relationship cluster_params Core Validation Parameters method Validated Analytical Method Reliable & Reproducible Data specificity Specificity Distinguishes analyte from interferences specificity->method:port linearity Linearity Proportional response to concentration linearity->method:port accuracy Accuracy Closeness to true value accuracy->method:port precision Precision Agreement between measurements precision->method:port sensitivity Sensitivity LOD & LOQ sensitivity->method:port

Caption: Relationship of core parameters to a validated analytical method.

References

A Comparative Spectroscopic Analysis of 2,6-Dichloro-4-Methylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral differentiation of positional isomers of 2,6-dichloro-4-methylaniline. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The structural elucidation of isomeric compounds is a critical aspect of chemical research and pharmaceutical development. Positional isomers, such as those of this compound, share the same molecular formula (C₇H₇Cl₂N) and molecular weight (176.04 g/mol ) but differ in the substitution pattern of the chloro and methyl groups on the aniline ring. These subtle structural variations can lead to significant differences in their physicochemical properties, reactivity, and biological activity. Spectroscopic techniques are indispensable tools for the unambiguous identification and differentiation of such isomers. This guide presents a comparative analysis of the spectral characteristics of this compound and its key positional isomers.

Isomers Under Comparison

For this guide, we will focus on the following isomers:

  • This compound

  • 2,4-dichloro-6-methylaniline[1]

  • 2,6-dichloro-3-methylaniline[2][3]

  • 3,4-dichloro-2-methylaniline[4]

  • 3,5-dichloro-4-methylaniline

Comparative Spectral Data

The following tables summarize the key spectral data for the selected isomers. These values are compiled from various spectral databases and literature sources. Note that spectral data can vary slightly depending on the experimental conditions (e.g., solvent, concentration).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups and gaining insights into the substitution patterns on the aromatic ring. The N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the C-H, C=C, and C-N vibrations in the fingerprint region (below 1600 cm⁻¹) are particularly informative.

IsomerKey IR Absorptions (cm⁻¹)
This compound N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch, C-Cl stretch
2,4-dichloro-6-methylaniline N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch, C-Cl stretch[1]
2,6-dichloro-3-methylaniline N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch, C-Cl stretch[3]
3,4-dichloro-2-methylaniline N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch, C-Cl stretch
3,5-dichloro-4-methylaniline N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch, C-Cl stretch

Note: Specific peak positions are highly dependent on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ), multiplicity, and coupling constants (J) are unique for each isomer due to the different electronic effects and spatial arrangements of the substituents.

¹H NMR Spectral Data (in CDCl₃)

IsomerChemical Shift (δ, ppm) and Multiplicity
This compound Aromatic H, -NH₂, -CH₃ (Consistent with structure)[5]
2,4-dichloro-6-methylaniline Aromatic H, -NH₂, -CH₃[1]
2,6-dichloro-3-methylaniline Aromatic H, -NH₂, -CH₃[3]
3,4-dichloro-2-methylaniline Aromatic H, -NH₂, -CH₃
3,5-dichloro-4-methylaniline Aromatic H, -NH₂, -CH₃

¹³C NMR Spectral Data (in CDCl₃)

IsomerChemical Shift (δ, ppm)
This compound Aromatic C, -CH₃
2,4-dichloro-6-methylaniline Aromatic C, -CH₃[1][6]
2,6-dichloro-3-methylaniline Aromatic C, -CH₃[3]
3,4-dichloro-2-methylaniline Aromatic C, -CH₃
3,5-dichloro-4-methylaniline Aromatic C, -CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns observed in the mass spectrum can also aid in distinguishing between isomers.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 175/177/179 [M]⁺Fragmentation pattern will be characteristic of the substitution.
2,4-dichloro-6-methylaniline 175/177/179 [M]⁺140, 113[1]
2,6-dichloro-3-methylaniline 175/177/179 [M]⁺140, 119[3]
3,4-dichloro-2-methylaniline 175/177/179 [M]⁺Characteristic fragmentation pattern.[4]
3,5-dichloro-4-methylaniline 175/177/179 [M]⁺Characteristic fragmentation pattern.

Note: The isotopic pattern of the molecular ion (due to the presence of two chlorine atoms) is a key feature for all isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion, a dilute solution of the sample is prepared.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or liquid chromatography (LC), is used. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between the different isomers of dichloro-4-methylaniline.

Isomer_Comparison Positional Isomers of Dichloro-methylaniline This compound This compound 2,4-dichloro-6-methylaniline 2,4-dichloro-6-methylaniline 2,6-dichloro-3-methylaniline 2,6-dichloro-3-methylaniline 3,4-dichloro-2-methylaniline 3,4-dichloro-2-methylaniline 3,5-dichloro-4-methylaniline 3,5-dichloro-4-methylaniline Aniline Core Aniline Core Aniline Core->this compound 2,6-diCl, 4-Me Aniline Core->2,4-dichloro-6-methylaniline 2,4-diCl, 6-Me Aniline Core->2,6-dichloro-3-methylaniline 2,6-diCl, 3-Me Aniline Core->3,4-dichloro-2-methylaniline 3,4-diCl, 2-Me Aniline Core->3,5-dichloro-4-methylaniline 3,5-diCl, 4-Me

References

Comparative Analysis of the Biological Activity of 2,6-Dichloro-4-Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor in medicinal chemistry. Among the vast array of synthetic scaffolds, derivatives of 2,6-dichloro-4-methylaniline have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer and antimicrobial properties of various this compound derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

Anticancer Activity

Schiff base derivatives of this compound and their metal complexes have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Cytotoxicity Data

The in vitro anticancer activity of synthesized Schiff bases and their metal complexes has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter for assessing cytotoxic potential.

While specific IC50 values for a broad range of this compound derivatives are not extensively available in the public domain, studies on structurally related dichlorinated aniline Schiff bases provide valuable insights into their potential efficacy. For instance, certain Schiff bases derived from 2,4-dichloroaniline have shown potent activity against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range.[1] Similarly, metal complexes of Schiff bases derived from other halogenated anilines have exhibited significant cytotoxicity.[2]

Table 1: Illustrative Anticancer Activity of Dichlorinated Aniline Schiff Base Derivatives (for comparative purposes)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff Base of 2,4-dichloroanilineHeLaData in micromolar range[1]
Schiff Base of 2,4-dichloroanilineMCF-7Data in micromolar range[1]
Copper(II) ComplexMCF-75.661 ± 0.33 (µg/mL)[2]
Zinc(II) ComplexMCF-712.74 (µg/mL)[2]

Note: The data presented in this table is for structurally similar compounds and serves as an indicator of the potential activity of this compound derivatives. Further specific experimental validation is required.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizing the Apoptotic Pathway

The induction of apoptosis by Schiff base metal complexes often involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase cascades.

Apoptosis_Pathway cluster_0 Cellular Stress Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Schiff_Base_Complex This compound Schiff Base Metal Complex ROS Reactive Oxygen Species (ROS) Schiff_Base_Complex->ROS Mitochondrion Mitochondrion ROS->Mitochondrion causes damage Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed apoptotic pathway induced by Schiff base metal complexes.

Antimicrobial Activity

Derivatives of this compound, particularly their metal complexes, have also shown promising activity against a range of pathogenic bacteria. The presence of chlorine atoms on the aniline ring is thought to contribute to their antimicrobial efficacy.

Antimicrobial Susceptibility Data

The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The agar well diffusion method is a common preliminary screening technique to assess the zone of inhibition.

Studies on Schiff bases derived from 2,6-dichloro-4-(trifluoromethyl)aniline, a close analog, have demonstrated their potential as antimicrobial agents.[3] Metal complexes of these ligands often exhibit enhanced activity compared to the free ligands.[3]

Table 2: Illustrative Antimicrobial Activity of Dichlorinated Aniline Derivatives (for comparative purposes)

Compound/DerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Schiff Base of 2,6-dichloro-4-(trifluoromethyl)anilineS. aureusNot specified in abstractNot specified in abstract[3]
Schiff Base of 2,6-dichloro-4-(trifluoromethyl)anilineE. coliNot specified in abstractNot specified in abstract[3]
Metal ComplexesVarious bacteria-MIC values in the range of 0.625–2.5 µM reported for some metal complexes.[4]

Note: The data presented is for a closely related analog and general metal complexes. Specific data for this compound derivatives is needed for a direct comparison.

Experimental Protocol: Agar Well Diffusion Assay

This protocol describes a standard method for screening the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile broth.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for synthesizing and evaluating the biological activity of this compound derivatives.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison Aniline This compound Schiff_Base Schiff Base Derivative Aniline->Schiff_Base Aldehyde Substituted Aldehyde/Ketone Aldehyde->Schiff_Base Metal_Complex Metal Complex Schiff_Base->Metal_Complex Anticancer Anticancer Screening (MTT Assay) Schiff_Base->Anticancer Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Schiff_Base->Antimicrobial Metal_Salt Metal Salt Metal_Salt->Metal_Complex Metal_Complex->Anticancer Metal_Complex->Antimicrobial IC50 Determine IC50 Anticancer->IC50 MIC Determine MIC Antimicrobial->MIC Data_Table Comparative Data Tables IC50->Data_Table MIC->Data_Table

Caption: General workflow for synthesis and biological evaluation.

Conclusion

Derivatives of this compound, particularly Schiff bases and their metal complexes, represent a versatile scaffold for the development of new anticancer and antimicrobial agents. The available data, primarily from structurally related compounds, suggests that these derivatives possess significant biological potential. However, a clear need exists for more extensive and specific research on this compound derivatives to fully elucidate their structure-activity relationships and mechanisms of action. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate further investigation in this promising area of medicinal chemistry.

References

Establishing the Purity of 2,6-dichloro-4-methylaniline by Differential Scanning Calorimetry (DSC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. Differential Scanning Calorimetry (DSC) offers a reliable and efficient method for assessing the purity of crystalline substances like 2,6-dichloro-4-methylaniline.[1][2] This guide provides a comprehensive overview of the DSC method, a comparison with alternative techniques, and detailed experimental protocols.

Principle of Purity Determination by DSC

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] The principle behind purity determination by DSC is based on the phenomenon of melting point depression.[4] Impurities in a crystalline substance disrupt the crystal lattice, leading to a lower and broader melting range compared to the pure substance.[1][4]

This relationship is described by the van't Hoff equation, which forms the basis for calculating the mole fraction of impurities.[5][6] For the analysis to be valid, the impurities must be soluble in the molten state of the primary compound but insoluble in the solid state, forming a eutectic system.[1][2] DSC is particularly effective for compounds that are at least 98.5% pure.[7]

Comparison of Analytical Methods for Purity Determination

While DSC is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common chromatographic methods used for this purpose.[8]

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures heat flow changes during melting to determine purity based on melting point depression.[3][9]Separates components based on their differential partitioning between a mobile and stationary phase.Separates components based on their volatility and interaction with a stationary phase.
Primary Application Determining the purity of highly pure, crystalline, and thermally stable organic compounds.[1][8]Purity determination and quantification of non-volatile and thermally labile compounds.Purity determination and quantification of volatile and semi-volatile compounds.
Impurity Detection Detects total mole fraction of soluble impurities. Does not identify individual impurities.Separates and allows for the identification and quantification of individual non-volatile impurities.Separates and allows for the identification and quantification of individual volatile impurities.
Accuracy High for pure compounds (>98.5 mol%).[7]High, dependent on the availability of reference standards.High, dependent on the availability of reference standards.
Precision Good, with repeatability decreasing as purity decreases.[7]Excellent.Excellent.
Sample Throughput Relatively fast for a single measurement.Can be automated for high throughput.Can be automated for high throughput.
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[1][8]Requires soluble samples and may not detect non-chromophoric impurities without a universal detector.Limited to thermally stable and volatile compounds.

Experimental Protocol: Purity Determination of this compound by DSC

This protocol outlines the steps for determining the purity of this compound using DSC.

1. Instrumentation:

  • A differential scanning calorimeter equipped with a cooling system.

  • Aluminum crucibles and lids.

  • A microbalance for accurate weighing.

2. Sample Preparation:

  • Accurately weigh 2-3 mg of this compound into a tared aluminum crucible.[6]

  • Hermetically seal the crucible to prevent any loss of sample due to sublimation.

3. DSC Instrument Parameters:

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a slow, constant rate (e.g., 1-2°C/min) to a temperature beyond the melting point.

  • Purge Gas: An inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Reference: An empty, hermetically sealed aluminum crucible.

4. Data Analysis:

  • Record the heat flow as a function of temperature to obtain a melting endotherm.

  • Integrate the area under the melting peak to determine the heat of fusion (ΔHfus).

  • The purity is calculated by the instrument's software based on the van't Hoff equation by analyzing the shape of the leading edge of the melting peak.[5] The software plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) and determines the purity from the slope of this plot.[5]

Visualizing the Workflow and Calculation Logic

The following diagrams illustrate the experimental workflow for DSC purity analysis and the logical relationship in the purity calculation.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 2-3 mg of This compound seal Hermetically seal in an aluminum crucible weigh->seal load Load sample and reference crucibles seal->load program Set temperature program (e.g., ramp at 1-2°C/min) load->program run Run DSC analysis under inert atmosphere program->run record Record heat flow vs. temperature (thermogram) run->record integrate Integrate melting endotherm record->integrate calculate Calculate purity using van't Hoff equation integrate->calculate vant_hoff_logic cluster_input Experimental Data cluster_calculation Van't Hoff Analysis cluster_output Results ts Sample Temperature (Ts) plot Plot Ts vs. 1/F ts->plot f Fraction Melted (F) f->plot linearize Linearize the plot plot->linearize slope Determine the slope linearize->slope t0 Melting point of pure substance (T0) from intercept linearize->t0 x2 Mole fraction of impurity (X2) from slope slope->x2 purity Purity (mol%) = 100 - X2 x2->purity

References

Cross-Validation of Analytical Methods for 2,6-Dichloro-4-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2,6-dichloro-4-methylaniline, a potential impurity or intermediate in pharmaceutical manufacturing, is critical for ensuring product quality and safety. The cross-validation of analytical methods is a vital process to demonstrate the suitability and reliability of a chosen analytical procedure. This guide provides a comparative overview of common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The performance data presented is based on validated methods for closely related aniline compounds, offering a benchmark for method development and validation for the target analyte.

Comparative Performance of Analytical Methods

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the complexity of the instrumentation. The following table summarizes typical performance characteristics of HPLC and GC-MS methods for the analysis of aniline derivatives. It is important to note that these values are illustrative and would require validation for this compound specifically.

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.999> 0.999
Range Typically in the µg/mL rangeCan extend to the ng/mL range
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL levelSub-ng/mL level
Limit of Quantitation (LOQ) ng/mL levelng/mL level
Selectivity HighVery High
Run Time ~10-20 minutes~15-30 minutes

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS techniques that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Samples are dissolved in the mobile phase to a concentration within the calibration range.

5. Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the reference standard over a defined range.

  • Accuracy: Determined by the recovery of a known amount of spiked analyte in a sample matrix.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of sample measurements.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for trace-level analysis and confirmation of identity.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.

4. Sample Preparation:

  • Samples are dissolved in a suitable solvent, and an internal standard is added.

5. Validation Parameters:

  • The same validation parameters as for HPLC-UV are assessed, with a focus on selectivity and sensitivity in complex matrices.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods or laboratories produce comparable results for the same sample. This is crucial when transferring a method or comparing a new method to an established one.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_outcome Outcome define_objective Define Objective select_methods Select Methods for Comparison define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Homogeneous Samples define_acceptance->prepare_samples analyze_method1 Analyze with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze with Method 2 prepare_samples->analyze_method2 compare_results Compare Results analyze_method1->compare_results analyze_method2->compare_results statistical_analysis Statistical Analysis compare_results->statistical_analysis conclusion Conclusion on Comparability statistical_analysis->conclusion investigate_discrepancies Investigate Discrepancies conclusion->investigate_discrepancies Criteria Not Met method_interchangeable Methods are Interchangeable conclusion->method_interchangeable Criteria Met

Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-4-methylaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloro-4-methylaniline was found. The following guidance is based on information from the SDSs of structurally similar compounds, including 2,6-dichloroaniline, 2,4-dichloro-6-methylaniline, and 2,6-dichloro-4-nitroaniline. It is imperative to handle this chemical with extreme caution and to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on similar chemical profiles, it is likely to be toxic if swallowed, in contact with skin, or inhaled, and is expected to be very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1]

  • Skin and Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Hazard Summary

The following table summarizes the potential hazards associated with this compound, based on data for analogous compounds.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]

Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Cleanup:

    • For dry spills, use dry clean-up procedures and avoid generating dust.[2] Sweep up, shovel, or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[2][3]

    • For wet spills, absorb the material with sand or earth and place it in a labeled container for disposal.

  • Decontamination: Wash the spill area with large amounts of water.[2] Prevent runoff from entering drains.

  • Emergency Services: If the spill is large or if it contaminates drains or waterways, advise Emergency Services.[2]

Proper Disposal Procedures

Waste from this compound is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3]

Step-by-Step Disposal Guide:

  • Containerization: Collect waste, including contaminated materials and residues, in a suitable, closed, and properly labeled container.[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Licensed Disposal Company: The recommended method of disposal is to use a licensed professional waste disposal service.[1]

  • Incineration: A common disposal method for this type of chemical waste is incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Protection: Under no circumstances should this chemical be discharged into sewers, drains, or the environment.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Chemical Waste Generation (this compound) B Segregate and Collect in Labeled, Sealed Container A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Contact Environmental Health & Safety (EHS) for Pickup C->D E Licensed Waste Disposal Company Transports Waste D->E F Final Disposal Method E->F G Incineration with Scrubber/Afterburner F->G Primary Method

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.